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Hpk1-IN-17

Cat. No.: B15144191
M. Wt: 440.5 g/mol
InChI Key: UGFRQKYVEWFPGO-UHFFFAOYSA-N
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Description

HPK1-IN-17 is a small molecule inhibitor identified to target Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a key intracellular negative regulator of immune cell activation. The compound has a molecular weight of 440.54 . Researchers can utilize the provided SMILES string (O=C(N(C)C)C1=CC=C(C2=CNC3=C2N=C(C4=CC=C(N5CCN(CC5)C)C=C4)C=N3)C=C1) for compound verification and computational modeling studies . Research Context and Potential Applications HPK1 has gained significant attention in antitumor immunotherapy research over the past decade . It is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell, B-cell, and dendritic cell signaling . Pharmacological inhibition of HPK1 is investigated as a strategy to enhance immune cell function and overcome immunosuppressive factors in the tumor microenvironment, potentially leading to improved anti-tumor responses . This mechanism may synergize with existing checkpoint inhibitor therapies . This compound is offered as a tool compound to support these areas of immunological and oncology research. Handling and Regulatory Information This product is intended for preclinical research use only and is not intended for diagnostic, therapeutic, or any other clinical use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N6O B15144191 Hpk1-IN-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide

InChI

InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28)

InChI Key

UGFRQKYVEWFPGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-17 and the Re-awakening of T Cell Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T cell function.[1][2][3][4] Its role as an intracellular immune checkpoint makes it a compelling target for cancer immunotherapy.[1][5][6] This document provides a detailed overview of the mechanism of action for HPK1 inhibitors in T cells, with a focus on the representative compound Hpk1-IN-17. Due to the limited availability of public data on this compound, this guide will draw upon the broader knowledge of well-characterized HPK1 inhibitors to illustrate the quantitative effects and experimental methodologies. This compound is a potent and selective inhibitor of HPK1, identified as compound 73 in patent WO2019238067A1, and is under investigation for its therapeutic potential in oncology.[7]

The Core Mechanism of Action: Releasing the Brakes on T Cell Activation

The primary function of HPK1 in T cells is to attenuate T Cell Receptor (TCR) signaling, thereby preventing excessive immune responses.[3][4] The inhibition of HPK1, for instance by this compound, effectively removes this brake, leading to a more robust and sustained anti-tumor immune response.[3][4]

Upon TCR engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex by adaptor proteins.[5] Once activated, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[5][8] This phosphorylation event is the lynchpin of HPK1's negative regulatory function. The phosphorylated SLP-76 recruits the 14-3-3 protein, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] The degradation of SLP-76 destabilizes the TCR signaling complex, effectively shutting down downstream signaling pathways that are crucial for T cell activation, such as the phosphorylation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK).[5]

HPK1 inhibitors, including this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76.[2][3] By blocking this initial step, these inhibitors preserve the integrity of the TCR signaling complex, leading to enhanced T cell activation, proliferation, and cytokine production.[2][9]

Quantitative Data: The Impact of HPK1 Inhibition on T Cell Function

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the effects of other potent and selective HPK1 inhibitors provide a clear picture of the expected outcomes.

CompoundAssayTarget CellsKey FindingsReference
KHK-6 Kinase InhibitionRecombinant HPK1IC50 = 20 nM[7]
pSLP-76 (Ser376) InhibitionStimulated T cellsDose-dependent decrease[7]
Compound 1 T Cell ActivationHuman CD4+ & CD8+ T cellsDose-dependent increase in IL-2, IFN-γ, TNF-α[2]
T Cell ProliferationHuman CD4+ & CD8+ T cellsSignificant increase at concentrations < 2.5µM[2]
A-745 T Cell ProliferationIn vitro stimulated T cellsAugmented proliferation[10]
Cytokine ProductionIn vitro stimulated T cellsAugmented cytokine production[10]
Compound K Antigen-Specific T Cell ResponseEngineered T cells (NY-ESO-1)Concentration-dependent enhancement of tumor lytic activity[1]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T Cells

The following diagram illustrates the central role of HPK1 in negatively regulating TCR signaling and how its inhibition reverses this effect.

HPK1_Signaling cluster_TCR T Cell Receptor Complex cluster_HPK1_regulation HPK1-mediated Inhibition cluster_downstream T Cell Activation TCR TCR-CD3 Lck Lck ZAP70 ZAP70 Lck->ZAP70 activates SLP76 SLP-76 ZAP70->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits & activates PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 inhibits ERK ERK PLCg1->ERK Activation Cytokine Production Proliferation ERK->Activation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits

Caption: HPK1 signaling cascade in T cells and the inhibitory action of this compound.

Experimental Workflow for Evaluating HPK1 Inhibitors

The following diagram outlines a typical workflow for characterizing the activity of an HPK1 inhibitor like this compound on T cells.

Experimental_Workflow cluster_assays Functional Assays start Isolate Human PBMCs t_cell_purification Purify CD4+ and CD8+ T Cells start->t_cell_purification t_cell_culture Culture T Cells with this compound t_cell_purification->t_cell_culture stimulation Stimulate with anti-CD3/anti-CD28 t_cell_culture->stimulation incubation Incubate for 24-72 hours stimulation->incubation cytokine_assay Cytokine Quantification (ELISA / CBA) incubation->cytokine_assay proliferation_assay Proliferation Assay (e.g., CFSE) incubation->proliferation_assay western_blot Western Blot for pSLP-76 incubation->western_blot activation_marker Flow Cytometry for Activation Markers (e.g., CD69) incubation->activation_marker data_analysis Data Analysis and Interpretation cytokine_assay->data_analysis proliferation_assay->data_analysis western_blot->data_analysis activation_marker->data_analysis

Caption: A generalized experimental workflow for assessing the impact of this compound on T cell function.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

In Vitro T Cell Activation and Cytokine Production Assay

Objective: To measure the effect of this compound on T cell activation and the secretion of key cytokines like IL-2 and IFN-γ.

Methodology:

  • T Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ and/or CD8+ T cells using negative selection magnetic beads.

  • Cell Culture and Treatment:

    • Plate the purified T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.

    • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cytokine Quantification:

    • After incubation, centrifuge the plates and collect the supernatant.

    • Measure the concentration of IL-2 and IFN-γ in the supernatant using standard Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA) for multiplex analysis.

Western Blot for Phosphorylated SLP-76 (pSLP-76)

Objective: To directly assess the ability of this compound to inhibit the phosphorylation of its direct target, SLP-76, in T cells.

Methodology:

  • T Cell Preparation and Treatment:

    • Use a human T cell line (e.g., Jurkat) or purified primary human T cells.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • T Cell Stimulation:

    • Stimulate the T cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce maximal SLP-76 phosphorylation.

  • Cell Lysis:

    • Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for pSLP-76 (Ser376).

    • Subsequently, probe with a primary antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin).

    • Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Overcoming Tumor Microenvironment-Induced Immunosuppression

A critical aspect of the mechanism of action of HPK1 inhibitors is their ability to render T cells resistant to the immunosuppressive signals prevalent in the tumor microenvironment (TME).[9][10][11] Factors such as prostaglandin E2 (PGE2), adenosine, and transforming growth factor-beta (TGF-β) can dampen T cell activity.[10][11] HPK1 has been shown to be involved in the signaling pathways of these suppressive molecules.[11] Pharmacological inhibition of HPK1 can restore T cell activation and cytokine secretion even in the presence of these inhibitory signals, suggesting a dual benefit of HPK1 inhibitors: directly enhancing T cell activation and protecting them from immunosuppression within the tumor.[10]

Conclusion

This compound, as a potent and selective inhibitor of HPK1, represents a promising strategy in cancer immunotherapy. By targeting a key negative regulator of T cell activation, this compound and other similar inhibitors have the potential to unleash a powerful and durable anti-tumor immune response. The methodologies and data presented in this guide provide a framework for the continued investigation and development of this important class of therapeutics. Further research into the specific characteristics of this compound will be crucial in fully elucidating its clinical potential.

References

Hpk1-IN-17: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-17 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the signaling pathways of immune cells.[1] Also known as MAP4K1, HPK1's role in dampening T-cell and B-cell receptor signaling has made it a significant target in immuno-oncology.[2] The inhibition of HPK1 is a promising therapeutic strategy to enhance the body's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and chemical synthesis of this compound, a notable compound in the exploration of HPK1 inhibition.

Discovery of this compound

This compound was identified as a potent HPK1 inhibitor in the patent WO2019238067A1, where it is listed as compound 73.[1] The discovery of this compound and similar compounds arose from research focused on developing small molecule inhibitors to modulate the immune system for cancer therapy. The general approach for identifying such inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Upon TCR or BCR activation, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation event leads to the downregulation of downstream signaling cascades, including the JNK and ERK pathways, ultimately suppressing T-cell and B-cell activation and proliferation. By inhibiting HPK1, compounds like this compound can block this negative feedback loop, leading to a more robust and sustained immune response against cancer cells.

HPK1_Signaling_Pathway cluster_cell Immune Cell TCR_BCR TCR/BCR HPK1 HPK1 TCR_BCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Downstream Downstream Signaling (JNK, ERK) SLP76->Downstream Response Immune Response (Activation, Proliferation) Downstream->Response Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibition

HPK1 signaling pathway and the inhibitory action of this compound.

Chemical Synthesis Pathway of this compound

The chemical synthesis of this compound is detailed in patent WO2019238067A1. The synthesis is a multi-step process, a summary of which is provided below. For complete, step-by-step details, including reagent quantities and reaction conditions, please refer to the aforementioned patent.

General Synthetic Scheme:

The synthesis of the core scaffold of this compound and related pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines generally involves the construction of the bicyclic ring system followed by functionalization at various positions. A representative, generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate 1 (Ring Formation) Start->Intermediate1 Cyclization Intermediate2 Intermediate 2 (Functionalization) Intermediate1->Intermediate2 Substitution/ Coupling Final This compound Intermediate2->Final Final Modification

A generalized workflow for the synthesis of this compound.

Quantitative Data for this compound

The potency of this compound was evaluated using biochemical assays to determine its inhibitory activity against HPK1. The data presented in the patent and related publications demonstrate that this compound is a highly potent inhibitor.

Compound Assay Type IC50 (nM)
This compound (as compound 73)HPK1 Kinase Assay< 10

Data extracted from patent WO2019238067A1.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

HPK1 Kinase Assay (Biochemical)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HPK1.

Objective: To determine the IC50 value of this compound against HPK1.

Principle: The assay measures the phosphorylation of a substrate by HPK1 in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

General Procedure:

  • Recombinant HPK1 enzyme is incubated with the substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer.

  • This compound is added at various concentrations to the reaction mixture.

  • The reaction is allowed to proceed for a set period at a controlled temperature.

  • A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced.

  • The signal is read using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Kinase_Assay_Workflow Start Prepare Reaction Mixture (HPK1, Substrate, ATP) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Signal Read Signal (e.g., Luminescence) Add_Detection->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze

References

Target Validation of Hpk1-IN-17: A Technical Guide for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Hpk1-IN-17, a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for applications in cancer immunotherapy. By leveraging data from preclinical studies of various potent and selective HPK1 inhibitors, this document outlines the therapeutic rationale, mechanism of action, and key experimental data supporting HPK1 as a druggable target to enhance anti-tumor immunity.

Introduction: The Rationale for Targeting HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, thereby acting as an intracellular immune checkpoint.[2][3] In the context of cancer, HPK1's dampening effect on T-cell activation can limit the immune system's ability to recognize and eliminate tumor cells.[3]

Genetic studies involving HPK1 knockout or kinase-dead knock-in mice have demonstrated enhanced T-cell proliferation, increased production of pro-inflammatory cytokines like IL-2 and IFN-γ, and significant inhibition of tumor growth.[4][5] These findings establish a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy to boost anti-tumor immune responses.[1] this compound represents a class of potent and selective small molecule inhibitors designed to block the kinase activity of HPK1, thereby "releasing the brakes" on T-cell-mediated immunity.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase activity of HPK1. Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[6][7] This cascade ultimately attenuates T-cell activation signals.

By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[6] This enhanced signaling results in increased cytokine production, T-cell proliferation, and ultimately, a more potent anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of representative HPK1 inhibitors, which are analogous to this compound in their mechanism and activity.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

Compound Class/NameAssay TypeMetricValueReference
EMD Serono Compound [I]Biochemical HPK1 Kinase AssayIC500.2 nM[8]
EMD Serono Compound [I]Jurkat pSLP76(S376) Cellular AssayIC503 nM[8]
EMD Serono Compound [I]Primary T-cell IL-2 AssayEC501.5 nM[8]
GRC 54276Biochemical HPK1 Kinase AssayPotencySub-nanomolar[9]
Insilico Medicine Compound [I]Biochemical HPK1 Kinase AssayIC5010.4 nM[10]
ISR-05Radiometric HotSpot™ Kinase AssayIC5024.2 ± 5.07 µM[11]
ISR-03Radiometric HotSpot™ Kinase AssayIC5043.9 ± 0.134 µM[11]

Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors

Compound Class/NameTumor ModelTreatmentTumor Growth Inhibition (TGI)Reference
Insilico Medicine Compound [I]CT26 Syngeneic Model30 mg/kg p.o. (monotherapy)42%[10]
Insilico Medicine Compound [I]CT26 Syngeneic ModelCombination with anti-PD-195%[10]
GRC 54276CT26 Syngeneic ModelCombination with anti-CTLA4Significant TGI[9]
GRC 54276MC38-hPD-L1 ModelCombination with AtezolizumabSignificantly enhanced TGI[9]

Table 3: Pharmacokinetic Properties of a Representative HPK1 Inhibitor

ParameterSpeciesValueReference
BioavailabilityMouse11%[8]
Half-life (IV)Mouse0.6 h[10]
Cmax (Oral, 10 mg/kg)Mouse1801 ng/mL[10]
Oral BioavailabilityMouse116%[10]
Half-life (IV)Rat0.8 h[10]
Cmax (Oral, 10 mg/kg)Rat518 ng/mL[10]
Oral BioavailabilityRat80%[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of HPK1 inhibition.

HPK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.

Methodology:

  • Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., Myelin Basic Protein or a specific peptide) and ATP (often radiolabeled, e.g., 33P-γ-ATP).[11]

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 2 hours).[11]

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric Assay: Separation of the phosphorylated substrate from the unincorporated radiolabeled ATP using a P81 phosphocellulose filter, followed by scintillation counting.[11]

    • Luminescent Assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the well after the kinase reaction.[12]

    • TR-FRET Assay: Employing a europium-labeled anti-tag antibody for the kinase and an AlexaFluor 647-conjugated anti-phospho-substrate antibody to detect phosphorylation.[13]

  • The percentage of kinase activity relative to a DMSO control is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (pSLP76) Assay

Objective: To measure the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology:

  • Jurkat T-cells, which endogenously express the TCR signaling machinery, are typically used.[14]

  • Cells are pre-incubated with the test compound at various concentrations.

  • TCR signaling is stimulated using anti-CD3/CD28 antibodies.[14]

  • After a short incubation period, the cells are lysed to extract proteins.

  • The level of phosphorylated SLP-76 at Ser376 is quantified using a sandwich ELISA. This involves a capture antibody specific for total SLP-76 and a detection antibody that specifically recognizes the phosphorylated form of SLP-76 at Ser376.[14]

  • The signal is compared to stimulated cells treated with a vehicle control (DMSO) to determine the percentage of inhibition and calculate the IC50 value.

T-Cell Cytokine Production Assay

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector functions by measuring cytokine release.

Methodology:

  • Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used.

  • Cells are cultured in the presence of the test compound at various concentrations.

  • T-cell activation is induced with anti-CD3/CD28 antibodies or other stimuli.

  • The cell culture supernatant is collected after a 24-72 hour incubation period.

  • The concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using ELISA or a multiplex cytokine bead array.[15]

  • The enhancement of cytokine production relative to vehicle-treated cells is quantified to determine the EC50 value.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy and in combination with other immunotherapies.

Methodology:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma).[9][10]

  • Once tumors are established, mice are randomized into treatment groups: vehicle control, HPK1 inhibitor, checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA4), and a combination of the HPK1 inhibitor and checkpoint inhibitor.

  • The HPK1 inhibitor is typically administered orally (p.o.) on a daily or twice-daily schedule.[10] Checkpoint inhibitors are usually given via intraperitoneal (i.p.) injection.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell infiltration and cytokine levels.

  • Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_TCR TCR Complex cluster_Signaling_Complex Signalosome cluster_Downstream Downstream Effects TCR TCR/CD3 Lck Lck TCR->Lck Engagement HPK1 HPK1 TCR->HPK1 Activates LAT LAT Lck->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->T_Cell_Activation ERK->T_Cell_Activation HPK1->SLP76 Phosphorylates Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits Signaling

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental_Workflow Target Validation Workflow for this compound cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Readouts Key Readouts Biochemical Biochemical Assay (Recombinant HPK1) Cellular Cellular Assay (Jurkat T-cells) Biochemical->Cellular IC50 IC50 Determination Biochemical->IC50 Primary Primary Cell Assay (Human PBMCs/T-cells) Cellular->Primary pSLP76 pSLP-76 Inhibition Cellular->pSLP76 PK Pharmacokinetics (Mouse, Rat) Primary->PK Cytokines Cytokine Production (IL-2, IFN-γ) Primary->Cytokines Efficacy Efficacy Studies (Syngeneic Tumor Models) PK->Efficacy TGI Tumor Growth Inhibition (TGI) Efficacy->TGI

Caption: A stepwise approach for validating HPK1 inhibitors from bench to in vivo.

Conclusion

The pharmacological inhibition of HPK1 with small molecules like this compound presents a compelling strategy for cancer immunotherapy. The data strongly support HPK1 as a key negative regulator of T-cell function, and its inhibition leads to enhanced anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors. The well-defined mechanism of action, centered on the prevention of SLP-76 phosphorylation, provides a clear biomarker for assessing target engagement. The preclinical data for representative HPK1 inhibitors are promising, demonstrating potent in vitro activity and significant in vivo efficacy. Further clinical development of HPK1 inhibitors is warranted to translate these preclinical findings into effective cancer therapies for patients.

References

Hpk1-IN-17: A Technical Guide to its Downstream Signaling Effects on SLP-76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling effects of Hpk1-IN-17, a representative inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a specific focus on its modulation of the key adapter protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This document provides a comprehensive overview of the core mechanism, quantitative data on inhibitor efficacy, and detailed experimental protocols for investigating these interactions.

Core Concept: HPK1 as a Negative Regulator of T-Cell Activation via SLP-76

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at a specific serine residue, Serine 376 (S376).[2] This phosphorylation event creates a binding site for 14-3-3 proteins.[1][3] The subsequent recruitment of 14-3-3 proteins to the phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex, followed by ubiquitination and proteasomal degradation of SLP-76.[1][4] This cascade of events effectively dampens T-cell activation, limiting cytokine production and proliferation.[4]

This compound and other similar small molecule inhibitors are designed to block the kinase activity of HPK1. By doing so, they prevent the phosphorylation of SLP-76 at S376. This inhibition preserves the integrity and function of the SLP-76 signalosome, leading to enhanced and sustained downstream signaling, ultimately resulting in augmented T-cell activation and effector functions.

Quantitative Data on HPK1 Inhibition

The efficacy of HPK1 inhibitors can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative HPK1 inhibitors, demonstrating their potency in inhibiting HPK1 kinase activity and the downstream phosphorylation of SLP-76, as well as the functional consequences on T-cell activation.

Parameter Inhibitor Value Assay Reference
Biochemical IC50 Representative HPK1 Inhibitor0.2 nMHPK1 Kinase Assay[5]
Cellular IC50 Representative HPK1 Inhibitor3 nMJurkat pSLP-76 (S376) Assay[5]
Functional EC50 Representative HPK1 Inhibitor1.5 nMPrimary T-cell IL-2 Secretion[5]
Downstream Effect Inhibitor Concentration Observation Cell Type Reference
pSLP-76 (S376) Inhibition Concentration-dependentDecrease in pSLP-76 (S376) levelsPrimary Human CD8+ T-cells[2]
IL-2 Secretion 1 µMIncreased IL-2 secretionStimulated Human CD8+ T-cells[2]
IFN-γ Secretion 1 µMIncreased IFN-γ secretionStimulated Human CD8+ T-cells[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 recruits LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream HPK1 HPK1 SLP76->HPK1 activates pSLP76 pSLP-76 (S376) Activation T-Cell Activation Downstream->Activation HPK1->SLP76 phosphorylates (S376) Protein_1433 14-3-3 Proteins pSLP76->Protein_1433 recruits Degradation SLP-76 Degradation Protein_1433->Degradation Degradation->Downstream inhibits

HPK1 Negative Feedback Loop in TCR Signaling.

Hpk1_Inhibitor_Action cluster_Inhibition Mechanism of this compound Action HPK1 HPK1 SLP76 SLP-76 HPK1->SLP76 phosphorylation (S376) blocked Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits Downstream Sustained Downstream Signaling SLP76->Downstream Enhanced_Activation Enhanced T-Cell Activation Downstream->Enhanced_Activation

Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on SLP-76 signaling. The following are representative protocols for key experiments.

Western Blot for Phospho-SLP-76 (S376)

This protocol is designed to detect the phosphorylation status of SLP-76 at Serine 376 in response to T-cell stimulation and treatment with this compound.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Anti-CD3/CD28 antibodies for stimulation

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells or primary T-cells to the desired density. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SLP-76 and a loading control.

Flow Cytometry for Intracellular Phospho-SLP-76 (S376)

This protocol allows for the quantification of pSLP-76 (S376) levels in individual cells within a population.

Materials:

  • Primary human T-cells or PBMCs

  • Anti-CD3/CD28 antibodies for stimulation

  • This compound

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)

  • Fluorochrome-conjugated primary antibody: anti-phospho-SLP-76 (Ser376)

  • Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD8)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Isolate primary T-cells or use PBMCs. Pre-treat cells with this compound or vehicle.

  • Stimulation: Stimulate cells with anti-CD3/CD28 antibodies.

  • Surface Staining (Optional): If desired, stain for cell surface markers by incubating cells with fluorochrome-conjugated antibodies in FACS buffer.

  • Fixation: Fix the cells by incubating with fixation buffer.

  • Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating on ice, or by using a commercial permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining: Wash the permeabilized cells and then incubate with the fluorochrome-conjugated anti-phospho-SLP-76 (S376) antibody.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of pSLP-76 (S376) in the cell population of interest.

Immunoprecipitation of SLP-76 and Co-Immunoprecipitation of 14-3-3

This protocol is used to assess the interaction between SLP-76 and 14-3-3 proteins, which is dependent on HPK1-mediated phosphorylation.

Materials:

  • Jurkat T-cells

  • Anti-CD3 antibody for stimulation

  • This compound

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Anti-SLP-76 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies for Western blot: anti-SLP-76 and anti-14-3-3

Procedure:

  • Cell Culture, Treatment, and Stimulation: Follow the initial steps as described in the Western blot protocol.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both SLP-76 (to confirm successful immunoprecipitation) and 14-3-3 (to detect the interaction). A decrease in the co-immunoprecipitated 14-3-3 with this compound treatment would indicate inhibition of the HPK1-mediated interaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate T-Cells treatment Pre-treat with This compound or Vehicle start->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation wb Western Blot (pSLP-76, total SLP-76) stimulation->wb flow Flow Cytometry (intracellular pSLP-76) stimulation->flow ip Immunoprecipitation (SLP-76 / 14-3-3 interaction) stimulation->ip cytokine Cytokine Secretion Assay (IL-2, IFN-γ) stimulation->cytokine

General Experimental Workflow.

References

The Role of HPK1 Inhibition in Modulating T Cell Activation and Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T cell function.[1][2] Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the role of HPK1 inhibitors, with a focus on their impact on T cell activation and proliferation. Due to the limited availability of specific data for Hpk1-IN-17, this document utilizes representative data from other well-characterized small molecule HPK1 inhibitors to illustrate the principles of HPK1 inhibition.

Introduction to HPK1 and its Role in T Cell Signaling

HPK1 is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint, dampening T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thus attenuating the TCR signal and subsequent T cell activation.[4][6] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained downstream signaling, enhanced T cell activation, cytokine production, and proliferation.[7][8]

Data Presentation: Effects of HPK1 Inhibition on T Cell Function

The following tables summarize quantitative data from studies on various HPK1 inhibitors, demonstrating their effects on key aspects of T cell function.

Table 1: Inhibition of HPK1 Kinase Activity and Downstream Signaling

CompoundAssay TypeCell TypeIC50 / EC50EffectReference
Compound 1pSLP-76 (Ser376) InhibitionJurkat cells~10 nMDose-dependent inhibition of SLP-76 phosphorylation.[4]
Compound 2HPK1 DegradationJurkat cellsDC50 ~100 nMInduces degradation of HPK1 protein.[4]
KHK-6HPK1 Kinase ActivityBiochemical Assay20 nMDirect inhibition of HPK1 enzymatic activity.[7]
A-745Cellular Kinase BindingIn vitroPotent and SelectiveDemonstrates high selectivity for HPK1 in cellular assays.[8]

Table 2: Enhancement of T Cell Activation and Cytokine Production by HPK1 Inhibitors

CompoundCell TypeStimulationCytokine MeasuredFold Increase / EC50Reference
Compound 1Human PBMCsanti-CD3/CD28IL-2Significant increase vs. control[2]
Compound 1Human PBMCsanti-CD3/CD28IFN-γSynergistic increase with anti-PD-1[2]
Compound 2Jurkat cellsimmobilized OKT3IL-2EC50 ~200 nM[4]
KHK-6Human PBMCsanti-CD3/CD28IL-2, IFN-γSignificant enhancement[7]
HPK1 inhibitorHuman CD8+ T cellsanti-CD3/CD28IL-2Correlates with pSLP-76 inhibition[9]

Table 3: Augmentation of T Cell Proliferation by HPK1 Inhibition

ConditionCell TypeAssayObservationReference
HPK1 KnockoutMurine T cellsCFSE Proliferation AssayHyper-proliferative response to anti-CD3 stimulation.[2]
A-745Human T cellsProliferation AssayAugmented proliferation.[8]
HPK1 Kinase-DeadMurine T cellsProliferation AssayEnhanced T cell proliferation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating HPK1 inhibitors.

T Cell Isolation and Culture

Objective: To obtain primary human T cells for in vitro assays.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Recombinant human IL-2

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T cells using a negative selection method with the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Culture the purified T cells in complete RPMI-1640 medium.

  • For T cell expansion, the medium can be supplemented with recombinant human IL-2 (e.g., 50 U/mL).

T Cell Activation and Proliferation Assay

Objective: To assess the effect of HPK1 inhibitors on T cell activation and proliferation.

Materials:

  • Purified human T cells

  • 96-well flat-bottom plates

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • HPK1 inhibitor (e.g., this compound)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Flow cytometer

Protocol:

  • Label purified T cells with CFSE according to the manufacturer's protocol.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Alternatively, use anti-CD3/CD28-coated beads for stimulation.

  • Seed the CFSE-labeled T cells into the wells at a density of 1-2 x 10^5 cells/well.

  • Add the HPK1 inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) if using plate-bound anti-CD3.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Measurement of SLP-76 Phosphorylation

Objective: To quantify the inhibition of HPK1's direct downstream target, SLP-76.

Materials:

  • Jurkat T cells or purified primary T cells

  • Anti-CD3/CD28 antibodies

  • HPK1 inhibitor

  • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)

  • Phospho-specific antibody against pSLP-76 (Ser376)

  • Flow cytometer or ELISA kit

Protocol (Flow Cytometry):

  • Pre-incubate T cells with the HPK1 inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with a fluorescently labeled antibody specific for pSLP-76 (Ser376).

  • Analyze the mean fluorescence intensity (MFI) of pSLP-76 staining by flow cytometry.[1]

Cytokine Production Assay

Objective: To measure the levels of cytokines secreted by activated T cells.

Materials:

  • Supernatants from activated T cell cultures

  • Cytometric Bead Array (CBA) kit for human Th1/Th2 cytokines (e.g., IL-2, IFN-γ) or ELISA kits

  • Flow cytometer (for CBA) or plate reader (for ELISA)

Protocol (Cytometric Bead Array):

  • Collect the supernatant from T cell activation assays (as described in 3.2) after 24-72 hours of stimulation.

  • Perform the CBA assay according to the manufacturer's instructions.[11][12] This typically involves incubating the supernatant with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a PE-conjugated detection antibody.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using the appropriate software to determine the concentration of each cytokine.[11][12]

Visualizations

HPK1 Signaling Pathway in T Cell Activation

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T Cell Activation TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Ub Ubiquitination & Degradation FourteenThreeThree->Ub Ub->SLP76 Inhibits Activation T Cell Activation (Cytokine production, Proliferation) Downstream->Activation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits

Caption: HPK1 signaling cascade in T cell activation.

Experimental Workflow for Evaluating HPK1 Inhibitors

Experimental_Workflow Workflow for HPK1 Inhibitor Evaluation cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Endpoint Analysis Isolate_T_Cells Isolate Primary T Cells from PBMCs Culture_T_Cells Culture and Expand T Cells Isolate_T_Cells->Culture_T_Cells Pretreat Pre-treat with This compound Culture_T_Cells->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate pSLP76_Analysis pSLP-76 Analysis (Flow Cytometry) Stimulate->pSLP76_Analysis Cytokine_Analysis Cytokine Measurement (CBA/ELISA) Stimulate->Cytokine_Analysis Proliferation_Analysis Proliferation Assay (CFSE) Stimulate->Proliferation_Analysis

Caption: Experimental workflow for assessing HPK1 inhibitor efficacy.

Conclusion

Inhibition of HPK1 represents a compelling strategy to augment T cell-mediated immunity. By preventing the negative feedback loop on TCR signaling, HPK1 inhibitors can enhance T cell activation, cytokine secretion, and proliferation. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of HPK1 inhibitors like this compound. Further investigation into the selectivity, potency, and in vivo efficacy of these compounds is crucial for their successful translation into clinical applications for cancer immunotherapy.

References

Hpk1-IN-17: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth analysis of Hpk1-IN-17, a potent and selective inhibitor of HPK1. We will explore its mechanism of action, its multifaceted impact on the tumor microenvironment (TME), and the preclinical data supporting its therapeutic potential. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug developers in the field of immuno-oncology.

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance.[1] Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial intracellular checkpoint that dampens the activation of multiple immune cell lineages, thereby contributing to this immunosuppressive milieu.[2][3]

HPK1 is a member of the Ste20 family of serine/threonine kinases and is primarily expressed in T cells, B cells, and dendritic cells (DCs).[4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a negative feedback loop that attenuates downstream signaling, leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. Genetic knockout or kinase-dead knock-in studies in mice have demonstrated that the absence of functional HPK1 leads to enhanced anti-tumor immunity and resistance to tumor growth.[1] These findings have spurred the development of small molecule inhibitors targeting HPK1, with the goal of pharmacologically recapitulating these genetic observations.

This compound is a potent and selective inhibitor of HPK1, identified as compound 73 in patent WO2019238067A1. This guide will focus on the available data for this compound and related HPK1 inhibitors to provide a comprehensive overview of their impact on the TME.

The HPK1 Signaling Pathway: A Negative Regulator of T-Cell Activation

HPK1 exerts its immunosuppressive effects by acting as a crucial node in the T-cell receptor signaling cascade. Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated. The activated HPK1 then phosphorylates key downstream substrates, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.

This phosphorylation event creates a binding site for the 14-3-3 protein, which sequesters SLP-76 and leads to its ubiquitination and subsequent proteasomal degradation. The degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and the Ras-MAPK cascade. The ultimate consequence of HPK1 activation is a blunted T-cell response, characterized by decreased production of interleukin-2 (IL-2) and other pro-inflammatory cytokines, and reduced T-cell proliferation and effector function.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck CD3 CD3 CD3->Lck ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates HPK1 HPK1 ZAP70->HPK1 activates SLP76 SLP76 LAT->SLP76 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates ERK ERK SLP76->ERK activates pSLP76 pSLP76 (S376) NFAT NFAT PLCg1->NFAT activates AP1 AP-1 ERK->AP1 activates IL2 IL-2 Production AP1->IL2 NFAT->IL2 HPK1->SLP76 phosphorylates (S376) Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits Degradation Proteasomal Degradation pSLP76->Degradation leads to Degradation->SLP76 inhibits

HPK1 Signaling Pathway in T-Cells.

This compound: Potency and Selectivity

This compound is a potent inhibitor of HPK1. While specific biochemical IC50 values for this compound are detailed within patent literature, publicly available data for highly similar HPK1 inhibitors demonstrate potent activity. For instance, a structurally related HPK1 inhibitor showed strong in vitro activity against HPK1 with an IC50 value of 10.4 nM. The selectivity of such inhibitors is a critical parameter, and this class of compounds has been shown to be highly selective for HPK1 over other related kinases.

Table 1: In Vitro Potency of a Representative HPK1 Inhibitor

TargetIC50 (nM)
HPK1/MAP4K1 10.4
Other TCR-related kinases85 - 665

Data for a representative HPK1 inhibitor, demonstrating high potency and selectivity.

Impact of this compound on Immune Cells within the Tumor Microenvironment

The inhibition of HPK1 by this compound is expected to have pleiotropic effects on the immune cell infiltrate within the TME, ultimately shifting the balance from an immunosuppressive to an immuno-supportive state.

T-Cell Activation and Effector Function

By blocking the negative feedback loop mediated by HPK1, this compound enhances TCR signaling, leading to:

  • Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the production of key effector cytokines such as IL-2 and interferon-gamma (IFN-γ) by T cells.

  • Enhanced T-Cell Proliferation: By sustaining TCR signaling, HPK1 inhibition promotes the proliferation of antigen-specific T cells.

  • Augmented Cytotoxicity: The overall enhancement of T-cell activation translates to improved cytotoxic T lymphocyte (CTL) activity against tumor cells.

Reversal of T-Cell Exhaustion

Chronic antigen exposure within the TME can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector function and proliferative capacity. HPK1 has been implicated in this process. Pharmacological inhibition of HPK1 can help to restore the function of exhausted T cells.

Modulation of Other Immune Cells

The impact of HPK1 inhibition extends beyond T cells:

  • Dendritic Cells (DCs): HPK1 negatively regulates DC activation and antigen presentation. Inhibition of HPK1 can enhance DC maturation, leading to improved T-cell priming.

  • B-Cells: HPK1 also acts as a negative regulator of B-cell receptor signaling. Its inhibition can enhance B-cell activation and antibody production.

Preclinical In Vivo Efficacy

Preclinical studies using syngeneic mouse tumor models have provided strong evidence for the anti-tumor efficacy of HPK1 inhibitors. Oral administration of a representative HPK1 inhibitor in a CT26 syngeneic tumor mouse model resulted in significant tumor growth inhibition (TGI).

Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (TGI)
Vehicle-p.o.-
HPK1 Inhibitor30 mg/kgp.o. (twice daily)42%
anti-PD-13 mg/kgi.p.36%
HPK1 Inhibitor + anti-PD-1 As above As above 95%

Data from a CT26 syngeneic mouse model, demonstrating the potent anti-tumor activity of a representative HPK1 inhibitor, both as a monotherapy and in combination with an immune checkpoint inhibitor.

The synergistic effect observed with the combination of an HPK1 inhibitor and an anti-PD-1 antibody is particularly noteworthy. This suggests that targeting HPK1 can enhance the efficacy of existing immunotherapies by priming the immune system for a more robust anti-tumor response.

Experimental Protocols

Detailed experimental protocols for the characterization of HPK1 inhibitors are often found within patent literature and scientific publications. Below are generalized methodologies for key experiments.

In Vitro HPK1 Kinase Assay
  • Objective: To determine the in vitro potency of an inhibitor against the HPK1 enzyme.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human HPK1 enzyme is incubated with a substrate peptide and ATP in the presence of varying concentrations of the test compound. The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody conjugated to a fluorophore. The IC50 value is then calculated from the dose-response curve.

Cellular Assay for HPK1 Target Engagement
  • Objective: To assess the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of the test compound. Cell lysates are then analyzed by Western blotting using an antibody specific for phosphorylated SLP-76 (S376). A decrease in the pSLP-76 signal indicates target engagement.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay HPK1 Kinase Assay (TR-FRET) Cell_Assay Cellular Target Engagement (pSLP-76 Western Blot) Kinase_Assay->Cell_Assay Cytokine_Assay Cytokine Release Assay (ELISA/Multiplex) Cell_Assay->Cytokine_Assay PK_Study Pharmacokinetic Profiling (Mouse, Rat) Cytokine_Assay->PK_Study Efficacy_Study Syngeneic Tumor Model (e.g., CT26) PK_Study->Efficacy_Study PD_Study Pharmacodynamic Analysis (pSLP-76 in vivo) Efficacy_Study->PD_Study Data_Analysis Data Analysis & Lead Optimization PD_Study->Data_Analysis Start Compound Synthesis & Characterization Start->Kinase_Assay

General Experimental Workflow for HPK1 Inhibitor Characterization.
In Vivo Syngeneic Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent mouse model.

  • Methodology: A murine cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into syngeneic mice (e.g., BALB/c). Once tumors are established, mice are randomized into treatment groups and dosed with the vehicle, the test compound, a positive control (e.g., anti-PD-1 antibody), or a combination thereof. Tumor volume and body weight are monitored regularly. At the end of the study, tumors and lymphoid organs can be harvested for pharmacodynamic and immunological analysis.

Mechanism of Action in the Tumor Microenvironment

The collective effect of this compound on the TME is a profound shift from an immunosuppressive to an inflamed, "hot" tumor phenotype. By enhancing the function of T cells and DCs, this compound promotes the recognition and killing of tumor cells. The increased production of IFN-γ can further contribute to this by upregulating MHC expression on tumor cells, making them more visible to the immune system.

MOA_in_TME cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell T_Cell T-Cell T_Cell->Tumor_Cell kills DC Dendritic Cell DC->T_Cell primes Hpk1_IN_17 This compound Hpk1_IN_17->T_Cell enhances activation Hpk1_IN_17->DC enhances maturation Immune_Suppression Immunosuppressive TME Inflamed_TME Inflamed ('Hot') TME Immune_Suppression->Inflamed_TME reverses

This compound's Mechanism of Action in the TME.

Conclusion and Future Directions

This compound and other potent, selective HPK1 inhibitors represent a promising new class of immuno-oncology agents. By targeting a key intracellular negative regulator of immune cell function, these compounds have the potential to overcome the immunosuppressive barriers within the tumor microenvironment. The strong preclinical data, particularly the synergy with immune checkpoint inhibitors, suggests that HPK1 inhibition could be a valuable addition to the oncologist's armamentarium.

Future research will focus on the continued clinical development of HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies and targeted agents. A deeper understanding of the biomarker landscape will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. The comprehensive data presented in this guide underscores the significant potential of this compound and the broader class of HPK1 inhibitors to improve outcomes for patients with cancer.

References

Understanding the Selectivity Profile of HPK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential elements for understanding the selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Due to the limited publicly available information on the specific inhibitor Hpk1-IN-17, this document will serve as a comprehensive framework for evaluating the selectivity of any HPK1 inhibitor, a crucial aspect of its therapeutic potential.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2] This negative regulatory role makes it a compelling target for cancer immunotherapy, as inhibiting HPK1 can enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[3][4][5] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a particular kinase inhibitor is a significant challenge in drug development.[6] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.

Data Presentation: Kinase Selectivity Profile

A critical component of characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against each kinase. The following table illustrates how the selectivity profile of a hypothetical HPK1 inhibitor might be presented.

Kinase TargetIC50 (nM)Fold Selectivity vs. HPK1
HPK1 5 1
MAP4K2214.2
STK4 (MST1)306
LCK846169.2
PKCδ39178.2
JAK1>10,000>2000
JAK2>10,000>2000
CDK2>10,000>2000

Note: The data in this table is illustrative and based on findings for other HPK1 inhibitors, not this compound specifically.[7]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Both biochemical and cellular assays are employed to ascertain the potency and specificity of a compound.

1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays measure the direct interaction of an inhibitor with the purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, the remaining ATP is depleted, and the ADP generated is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant HPK1 enzyme

    • Substrate (e.g., Myelin Basic Protein - MBP)

    • ATP

    • Test inhibitor (e.g., this compound) dissolved in DMSO

    • Kinase buffer

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 384-well plate, add the test inhibitor, purified HPK1 enzyme, and the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to occur.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes.

    • Measure the luminescence using a plate reader. The IC50 value is then calculated from the dose-response curve.[8][9]

2. Cellular Phosphorylation Assay

Cellular assays are crucial for confirming that the inhibitor can engage its target within a physiological context and exert the desired biological effect. For HPK1, this often involves measuring the phosphorylation of its downstream substrate, SLP-76.

  • Principle: This assay measures the level of phosphorylation of SLP-76 at Serine 376 in a relevant cell line (e.g., Jurkat T-cells) following T-cell receptor (TCR) stimulation. Inhibition of HPK1 will lead to a decrease in SLP-76 phosphorylation.

  • Materials:

    • Jurkat T-cells

    • TCR stimulants (e.g., anti-CD3/CD28 antibodies)

    • Test inhibitor

    • Cell lysis buffer

    • Antibodies for sandwich ELISA: capture antibody specific for SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376).

  • Procedure:

    • Culture Jurkat T-cells and pre-incubate them with various concentrations of the test inhibitor.

    • Stimulate the T-cell receptors to activate the HPK1 signaling pathway.

    • Lyse the cells to release the intracellular proteins.

    • Perform a sandwich ELISA to quantify the amount of phosphorylated SLP-76.

    • The IC50 value is determined by plotting the reduction in phospho-SLP-76 signal against the inhibitor concentration.[10]

Mandatory Visualizations

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated and subsequently phosphorylates key downstream adapter proteins, such as SLP-76. This phosphorylation event leads to the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[6][9] HPK1 inhibition blocks this negative feedback loop, resulting in enhanced and sustained T-cell activation.

HPK1_Signaling_Pathway cluster_inhibition Effect of HPK1 Inhibition TCR TCR Activation LCK LCK TCR->LCK HPK1_inactive HPK1 (inactive) LCK->HPK1_inactive pY379 HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates Enhanced_Activation T-Cell Activation (Enhanced) pSLP76 p-SLP-76 (Ser376) SLP76->Enhanced_Activation Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (Reduced) Degradation->T_Cell_Activation Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1_active Inhibition

Caption: HPK1 signaling pathway in T-cell receptor activation.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor. This process involves an initial high-throughput screening against the primary target, followed by broader screening against a panel of kinases to identify potential off-target interactions.

Kinase_Selectivity_Workflow Start Start: Synthesize/Obtain Inhibitor Primary_Assay Primary Biochemical Assay (e.g., HPK1 IC50 determination) Start->Primary_Assay Potent Potent Inhibitor? Primary_Assay->Potent Kinome_Scan Broad Kinome Selectivity Screen (e.g., Panel of >300 kinases) Potent->Kinome_Scan Yes Discard Discard/Optimize Potent->Discard No Analyze_Data Data Analysis: Determine IC50 values & fold-selectivity Kinome_Scan->Analyze_Data Selectivity_Profile Generate Selectivity Profile Table Analyze_Data->Selectivity_Profile Cellular_Assay Cellular Target Engagement Assay (e.g., p-SLP-76) Selectivity_Profile->Cellular_Assay End End: Characterized Inhibitor Cellular_Assay->End

Caption: Workflow for determining kinase inhibitor selectivity.

References

Preclinical Evaluation of HPK1 Inhibitors for Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of the preclinical evaluation of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for oncology research. While the query specifically mentioned Hpk1-IN-17, publicly available preclinical data for this specific compound is limited. Therefore, this document utilizes data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the key aspects of preclinical assessment. This compound is identified as a potent and selective inhibitor of HPK1 and is suggested for research in diseases associated with HPK1 activity, such as cancer.

Introduction to HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Within the tumor microenvironment, HPK1 activation can dampen anti-tumor immune responses, making it an attractive target for cancer immunotherapy.[1][3] Inhibition of HPK1 is expected to enhance T-cell activation, cytokine production, and subsequent tumor cell killing.[3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule inhibitors.[1][2]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are designed to block the catalytic activity of the HPK1 protein.[1] By doing so, they prevent the phosphorylation of downstream substrates, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] Phosphorylation of SLP-76 by HPK1 leads to its ubiquitination and subsequent degradation, which attenuates T-cell activation signals. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]

Below is a diagram illustrating the HPK1 signaling pathway and the mechanism of action for HPK1 inhibitors.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 (Ubiquitination & Degradation) HPK1->pSLP76 phosphorylates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) pSLP76->T_Cell_Activation inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity HPK1_Inhibitor This compound (or other HPK1i) HPK1_Inhibitor->HPK1 inhibits

Caption: HPK1 Signaling Pathway and Inhibitor Mechanism of Action.

Preclinical Data Summary

The following tables summarize representative preclinical data for potent and selective HPK1 inhibitors from various public sources.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors
Compound/ReferenceAssay TypeTargetIC50/EC50Cell Line/System
Insilico Medicine Compound [I][5]Biochemical AssayHPK110.4 nMN/A
Insilico Medicine Compound [I][5]Kinase PanelOther MAP4K family85 - 665 nMN/A
EMD Serono Compound [I][4]Biochemical AssayHPK10.2 nMN/A
EMD Serono Compound [I][4]Cellular Assay (pSLP76)HPK13 nMJurkat cells
EMD Serono Compound [I][4]Functional Assay (IL-2)T-cell activation1.5 nMPrimary T-cells
Compound 17[6]Functional Assay (IL-2)T-cell activation12 nMHuman PBMCs
Compound 22[6]Functional Assay (IL-2)T-cell activation19 nMHuman PBMCs
Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor
Compound/ReferenceAnimal ModelTumor ModelDosingOutcome
Insilico Medicine Compound [I][5]MouseCT26 Syngeneic30 mg/kg p.o. BID42% Tumor Growth Inhibition (TGI)
Insilico Medicine Compound [I] + anti-PD-1[5]MouseCT26 Syngeneic30 mg/kg p.o. BID + 3 mg/kg i.p.95% TGI
Table 3: Pharmacokinetic Profile of a Representative HPK1 Inhibitor
Compound/ReferenceSpeciesRouteDoseCmaxHalf-life (t1/2)Bioavailability (F)
Insilico Medicine Compound [I][5]MouseIV1 mg/kgN/A0.6 hN/A
Insilico Medicine Compound [I][5]MousePO10 mg/kg1801 ng/mLN/A116%
Insilico Medicine Compound [I][5]RatIVN/AN/A0.8 hN/A
Insilico Medicine Compound [I][5]RatPO10 mg/kg518 ng/mLN/A80%
EMD Serono Compound [I][4]N/AN/AN/AN/AN/A11%
Table 4: Toxicology Summary of a Representative HPK1 Inhibitor
Compound/ReferenceStudy TypeSpeciesDosesFindings
Insilico Medicine Compound [I][5]Acute ToxicityCD-1 Mice300 and 1000 mg/kgWell tolerated, minor changes in body weight
Insilico Medicine Compound [I][5]In Vitro SafetyN/AN/AModerate hERG and CYP inhibition risk

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative protocols for key experiments in the evaluation of HPK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

Methodology:

  • Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP-76 Assay

Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

Methodology:

  • A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured.

  • Cells are pre-incubated with escalating concentrations of the HPK1 inhibitor.

  • T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.

  • After a short incubation period, cells are lysed, and protein extracts are collected.

  • The levels of phosphorylated SLP-76 (pSLP-76) are measured by Western blot or a quantitative immunoassay (e.g., ELISA).

  • EC50 values are determined from the dose-response curve of pSLP-76 inhibition.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.

Methodology:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c) are inoculated with a syngeneic tumor cell line (e.g., MC38, CT26).

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).

  • The HPK1 inhibitor is administered orally at a predetermined dose and schedule.

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cellular Assay (pSLP-76, EC50) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Assay (IL-2, IFN-γ) Cellular_Assay->Functional_Assay Selectivity_Panel Kinase Selectivity Panel Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetics (Mouse, Rat) Selectivity_Panel->PK_Studies Efficacy_Studies Efficacy Studies (Syngeneic Models) PK_Studies->Efficacy_Studies Toxicology_Studies Toxicology Studies (Acute, Chronic) Efficacy_Studies->Toxicology_Studies Data_Integration Data Integration (Efficacy, PK/PD, Safety) Toxicology_Studies->Data_Integration Lead_Optimization Lead Optimization Data_Integration->Lead_Optimization Candidate_Selection Candidate Selection for IND Lead_Optimization->Candidate_Selection

Caption: General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor.

Conclusion

The preclinical evaluation of potent and selective HPK1 inhibitors demonstrates their potential as a novel class of immuno-oncology agents. The available data from various compounds indicate that inhibition of HPK1 can effectively enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors. A thorough preclinical assessment, encompassing in vitro potency and selectivity, in vivo efficacy, pharmacokinetics, and toxicology, is essential for the successful translation of these promising agents into clinical development. While specific preclinical data for this compound are not widely published, the collective evidence for this target class supports its continued investigation for the treatment of cancer.

References

Structural Basis for Hpk1-IN-17 Inhibition of HPK1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional basis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition by the selective inhibitor, Hpk1-IN-17. It is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery. This document details the mechanism of HPK1 action, the binding mode of this compound, quantitative inhibitory data, and the experimental protocols used to elucidate these findings.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune responses.[1][2] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated through a series of phosphorylation events.[3] Activated HPK1 then phosphorylates downstream substrates, most notably the adaptor protein SLP-76 at serine 376.[4] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell activation signal.[3]

Given its role as an immune checkpoint, inhibition of HPK1 is a promising strategy in immuno-oncology.[1] By blocking HPK1's kinase activity, T-cell activation can be enhanced, leading to a more robust anti-tumor immune response.[1] This has driven the development of potent and selective small molecule inhibitors, such as this compound.

This compound and its Inhibition of HPK1

This compound is a potent and selective inhibitor of HPK1.[5] It belongs to a class of spiro-azaindoline compounds designed to target the ATP-binding pocket of the HPK1 kinase domain. The crystallographic structure of HPK1 in complex with a closely related compound (compound 17) has been solved (PDB ID: 7r9t), revealing the molecular basis for its inhibitory activity.

Structural Basis of Inhibition

The co-crystal structure of HPK1 with compound 17 shows the inhibitor binding in the ATP-binding site of the kinase. Key interactions include:

  • Hinge Region: The inhibitor forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.

  • Hydrophobic Pockets: The spiro-azaindoline core and its substituents occupy hydrophobic pockets within the active site, contributing to the high binding affinity.

  • Solvent Exposed Region: Portions of the inhibitor extend towards the solvent-exposed region, providing opportunities for further chemical modification to improve pharmacokinetic properties.

Quantitative Analysis of HPK1 Inhibition

The following table summarizes the inhibitory potency of various HPK1 inhibitors, including those from the same class as this compound and other known inhibitors for comparative purposes.

Compound NameBiochemical IC50 (nM)Cellular pSLP-76 IC50 (nM)Cellular IL-2 EC50 (nM)Reference
Compound [I] 0.231.5[6]
KHK-6 20Not ReportedNot Reported[4]
Compound 24 Not ReportedNot ReportedNot Reported[7]
Sunitinib ~10 (Ki)Not ReportedNot Reported[8]
GNE-1858 1.9Not ReportedNot Reported[9]
XHS 2.6600Not Reported[9]
ISR-05 24,200Not ReportedNot Reported[10]
ISR-03 43,900Not ReportedNot Reported[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of HPK1 inhibitors.

HPK1 LanthaScreen™ TR-FRET Kinase Assay

This biochemical assay measures the binding and displacement of a fluorescently labeled tracer from the HPK1 kinase domain, allowing for the determination of inhibitor binding affinity.

Materials:

  • Recombinant HPK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (e.g., this compound)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a 2X solution of HPK1 kinase and Eu-anti-Tag antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 4 µL of the diluted test compound, followed by 8 µL of the 2X kinase/antibody mixture.

  • Reaction Initiation: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Jurkat Cell-Based IL-2 Secretion Assay

This cellular assay assesses the functional consequence of HPK1 inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test compounds (e.g., this compound)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protein Crystallography Workflow for HPK1-Inhibitor Complex

This workflow outlines the major steps involved in determining the three-dimensional structure of the HPK1 kinase domain in complex with an inhibitor.

Procedure:

  • Protein Expression and Purification: Express the HPK1 kinase domain in a suitable expression system (e.g., insect or bacterial cells) and purify to homogeneity using chromatography techniques.

  • Complex Formation: Incubate the purified HPK1 protein with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic systems. Vapor diffusion (hanging drop or sitting drop) is a commonly used method.

  • Crystal Optimization: Optimize the initial crystallization hits by refining the conditions to obtain large, well-diffracting crystals.

  • X-ray Diffraction Data Collection: Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and determine the three-dimensional structure of the HPK1-inhibitor complex using molecular replacement, using a known kinase structure as a search model.

  • Structure Refinement and Validation: Refine the atomic model against the experimental data and validate the final structure for geometric and stereochemical quality.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the HPK1 signaling pathway and the experimental workflows described above.

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 ZAP70->HPK1 Phosphorylates (Tyr379) SLP76 SLP-76 LAT->SLP76 Recruits SLP76->HPK1 Binds FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds when phosphorylated T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylates (Ser376) Inhibition Inhibition HPK1->Inhibition FourteenThreeThree->T_Cell_Activation Inhibits dissociation of signaling complex Inhibition->T_Cell_Activation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1

Caption: HPK1 Signaling Pathway in T-Cell Activation.

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of this compound - 2X HPK1/Antibody mix - 4X Tracer solution start->prep_reagents add_inhibitor Add this compound to 384-well plate prep_reagents->add_inhibitor add_kinase_ab Add HPK1/Antibody mix add_inhibitor->add_kinase_ab add_tracer Add Tracer to initiate reaction add_kinase_ab->add_tracer incubate Incubate for 60 min at room temperature add_tracer->incubate read_plate Read TR-FRET signal incubate->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: TR-FRET Kinase Assay Workflow.

IL2_Assay_Workflow start Start seed_cells Seed Jurkat T-cells in 96-well plate start->seed_cells treat_inhibitor Treat with this compound seed_cells->treat_inhibitor stimulate_cells Stimulate with anti-CD3/anti-CD28 treat_inhibitor->stimulate_cells incubate Incubate for 24-48 hours stimulate_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant run_elisa Perform IL-2 ELISA collect_supernatant->run_elisa analyze Analyze data and determine EC50 run_elisa->analyze end End analyze->end

Caption: IL-2 Secretion Assay Workflow.

Crystallography_Workflow start Start protein_production HPK1 Expression & Purification start->protein_production complex_formation Incubate HPK1 with This compound protein_production->complex_formation crystallization Crystallization Screening & Optimization complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement end End refinement->end

Caption: Protein Crystallography Workflow.

References

Methodological & Application

Application Notes: Hpk1-IN-17 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[3] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), which ultimately attenuates T-cell activation and proliferation.[1][2][4] Furthermore, HPK1 acts as an upstream activator of the JNK/SAPK signaling cascade.[1][2] Due to its role as an immune checkpoint, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.

This document provides a detailed protocol for an in vitro kinase assay to evaluate inhibitors of HPK1, such as Hpk1-IN-17, using the ADP-Glo™ Kinase Assay technology. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 kinase activity.[1][2][5]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in T-cell receptor signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation event leads to the downregulation of T-cell activation. HPK1 also functions as an upstream kinase in the JNK signaling pathway.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 JNK_Pathway JNK Pathway HPK1->JNK_Pathway Activation T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation pSLP76->T_Cell_Activation Inhibition Hpk1_IN_17 This compound (Inhibitor) Hpk1_IN_17->HPK1 Inhibition

Caption: HPK1 signaling in T-cell activation.

In Vitro Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

Experimental Protocol: HPK1 In Vitro Kinase Assay

This protocol is designed for a 96-well or 384-well plate format. All samples and controls should be tested in duplicate.

Materials and Reagents:

ReagentSupplierNotes
Recombinant Human HPK1 (1-346)e.g., PromegaGST-tagged, expressed in Sf9 insect cells.[1]
Myelin Basic Protein (MBP)e.g., BPS BioscienceSubstrate for HPK1.[1][5]
ATPPromegaUse high-purity, low-ADP ATP.
This compound or other test inhibitorsVariesPrepare a stock solution in 100% DMSO.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent.
Kinase Assay Buffer (1x)See formulation40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[2]
DMSOSigma-AldrichFor inhibitor dilution.
White, opaque 96 or 384-well platesVariesLow-volume plates are recommended for 384-well format.
Experimental Workflow

The following diagram outlines the major steps of the HPK1 in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Inhibitor, Master Mix, and Enzyme to Plate prep_inhibitor->add_reagents prep_master_mix Prepare Master Mix (Substrate + ATP) prep_master_mix->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents incubate_reaction Incubate at RT for 60 min add_reagents->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_kinase_detection Incubate at RT for 30 min add_kinase_detection->incubate_kinase_detection read_luminescence Read Luminescence incubate_kinase_detection->read_luminescence

Caption: Workflow for the HPK1 in vitro kinase assay.

Step-by-Step Procedure:

1. Preparation of Reagents:

  • 1x Kinase Assay Buffer: Prepare the buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 μM DTT.[2]

  • Test Inhibitor (e.g., this compound): Prepare serial dilutions of the inhibitor. For DMSO-soluble inhibitors, create a 100x stock in 100% DMSO. Then, make intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

  • Enzyme Solution: Dilute the recombinant HPK1 enzyme to the desired concentration in 1x Kinase Assay Buffer. Keep the diluted enzyme on ice.

  • Substrate/ATP Mix: Prepare a mix containing MBP and ATP in 1x Kinase Assay Buffer.

2. Kinase Reaction:

  • Add 1 µL of the test inhibitor dilution or 5% DMSO (for vehicle control) to the wells of a 384-well plate.[2]

  • Add 2 µL of the diluted HPK1 enzyme solution to each well.[2]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[2]

  • Incubate the plate at room temperature for 60 minutes.[2]

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

  • Incubate the plate at room temperature for 40 minutes.[2]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

  • Incubate the plate at room temperature for 30 minutes.[2]

4. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The inhibitory activity of test compounds is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several known HPK1 inhibitors.

InhibitorHPK1 IC50 (nM)Assay TypeReference
HPK1-IN-72.6In vitro kinaseImmunomart[6]
KHK-620In vitro kinaseNovel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation[4]
GNE-18581.9In vitro kinaseDiscovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening[7]
Compound [I]0.2In vitro kinasePotent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro[8]
ISR-0524,200RadiometricIdentification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3][9]
ISR-0343,900RadiometricIdentification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation[3][9]

Conclusion

This protocol provides a robust and reliable method for assessing the in vitro activity of this compound and other potential HPK1 inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive and high-throughput-compatible platform for screening and characterizing compounds targeting HPK1, a key regulator in immuno-oncology. The provided data on known inhibitors can serve as a benchmark for evaluating novel compounds.

References

Application Notes and Protocols for Testing Hpk1-IN-17 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation.[1][2][3] By dampening T-cell receptor (TCR) signaling, HPK1 limits the duration and intensity of an immune response.[2][3] In the context of oncology, this function can be co-opted by tumors to evade immune surveillance.[1][2] Inhibition of HPK1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on T-cells.[1][2][4] Hpk1-IN-17 is a novel, potent, and selective small molecule inhibitor of HPK1 kinase activity. These application notes provide a detailed framework for designing and executing cell-based assays to evaluate the efficacy of this compound in enhancing T-cell function. The following protocols are designed to be comprehensive and adaptable to specific research needs.

HPK1 Signaling Pathway and Inhibition by this compound

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 acts as a negative feedback regulator in this pathway.[2][3] It is activated downstream of the TCR and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and attenuation of the signaling cascade.[3][5] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of its downstream targets, thereby sustaining TCR signaling and promoting a more robust T-cell response.[2]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex Engagement cluster_Downstream_Signaling Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 ZAP70->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_Cell_Activation NFkB->T_Cell_Activation HPK1->SLP76 Phosphorylates & Inhibits Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The overall workflow for evaluating the efficacy of this compound involves isolating primary human T-cells, stimulating them in the presence of the inhibitor, and subsequently measuring key parameters of T-cell function.

Experimental_Workflow cluster_Preparation 1. Cell Preparation cluster_Treatment 2. Treatment & Stimulation cluster_Assays 3. Functional Assays Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Isolate_TCells Purify CD3+ T-Cells Isolate_PBMCs->Isolate_TCells Pretreat Pre-treat T-Cells with This compound or Vehicle Isolate_TCells->Pretreat Stimulate Stimulate T-Cells with anti-CD3/anti-CD28 Pretreat->Stimulate Activation_Assay T-Cell Activation Marker Analysis (Flow Cytometry) Stimulate->Activation_Assay Proliferation_Assay T-Cell Proliferation Assay (Dye Dilution) Stimulate->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (ELISA/Multiplex) Stimulate->Cytokine_Assay

Caption: Experimental Workflow for this compound Efficacy Testing.

Detailed Experimental Protocols

Isolation and Purification of Human T-Cells

Objective: To obtain a pure population of primary human T-cells for subsequent functional assays.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Leukopaks or whole blood from healthy donors

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.

  • Wash the PBMCs three times with PBS.

  • Resuspend the PBMC pellet and perform a cell count.

  • For T-cell enrichment, follow the manufacturer's protocol for the RosetteSep™ Human T Cell Enrichment Cocktail. This is a negative selection method to isolate untouched T-cells.

  • Assess the purity of the isolated CD3+ T-cells by flow cytometry (should be >95%).

  • Resuspend the purified T-cells in complete RPMI 1640 medium.

T-Cell Activation and this compound Treatment

Objective: To activate T-cells in the presence of varying concentrations of this compound to assess its effect on T-cell function.

Materials:

  • Purified human T-cells

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • 96-well flat-bottom culture plates

Protocol:

  • Coat a 96-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the anti-CD3 coated plate.

  • Add 100 µL of purified T-cells (at a density of 1 x 10^6 cells/mL) to each well.

  • Add soluble anti-human CD28 antibody to a final concentration of 2 µg/mL to all wells except the unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24 hours for activation markers, 72-96 hours for proliferation and cytokine analysis).

T-Cell Activation Marker Analysis by Flow Cytometry

Objective: To quantify the expression of early and late activation markers on the surface of T-cells following stimulation and treatment with this compound.

Materials:

  • Treated and stimulated T-cells from the 96-well plate

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69

  • Flow cytometer

Protocol:

  • After 24 hours of stimulation, harvest the T-cells from the 96-well plate.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 positive cells.

T-Cell Proliferation Assay (Dye Dilution)

Objective: To measure the proliferation of T-cells in response to stimulation and treatment with this compound.[6]

Materials:

  • Purified human T-cells

  • CellTrace™ Violet or CFSE proliferation dye

  • Treated and stimulated T-cells from the 96-well plate

  • Flow cytometer

Protocol:

  • Prior to stimulation, label the purified T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.

  • Proceed with the T-cell activation and this compound treatment protocol as described above.

  • After 72-96 hours of incubation, harvest the cells.

  • Wash the cells with FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on the live cell population and observing the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index.

Cytokine Release Assay

Objective: To measure the concentration of key pro-inflammatory cytokines released by T-cells following stimulation and treatment with this compound.[7]

Materials:

  • Supernatants from the treated and stimulated T-cell cultures

  • ELISA kits or multiplex bead-based immunoassay kits for human IFN-γ, TNF-α, and IL-2

  • Plate reader or multiplex analyzer

Protocol:

  • After 72 hours of stimulation, centrifuge the 96-well plate and carefully collect the culture supernatants.

  • Perform the cytokine quantification using either ELISA or a multiplex assay according to the manufacturer's instructions.[8]

  • For ELISA, coat a plate with capture antibody, add standards and samples, followed by detection antibody, streptavidin-HRP, and substrate. Measure the absorbance at the appropriate wavelength.

  • For multiplex assays, incubate the supernatants with antibody-coupled beads, followed by detection antibodies and streptavidin-PE. Acquire data on a multiplex analyzer.

  • Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between different treatment conditions.

Table 1: Effect of this compound on T-Cell Activation Markers

Treatment GroupThis compound (nM)% CD25+ in CD4+ T-cellsMFI of CD25 in CD4+ T-cells% CD69+ in CD8+ T-cellsMFI of CD69 in CD8+ T-cells
Unstimulated0
Vehicle Control0
This compound1
This compound10
This compound100
This compound1000

Table 2: Effect of this compound on T-Cell Proliferation

Treatment GroupThis compound (nM)% Divided Cells (CD4+)Proliferation Index (CD4+)% Divided Cells (CD8+)Proliferation Index (CD8+)
Unstimulated0
Vehicle Control0
This compound1
This compound10
This compound100
This compound1000

Table 3: Effect of this compound on Cytokine Release

Treatment GroupThis compound (nM)IFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Unstimulated0
Vehicle Control0
This compound1
This compound10
This compound100
This compound1000

Expected Outcomes and Interpretation

The inhibition of HPK1 by this compound is expected to lead to a dose-dependent enhancement of T-cell function.

Expected_Outcomes cluster_Input Input cluster_Mechanism Mechanism of Action cluster_Output Expected Outcomes Inhibitor Increasing Concentrations of This compound HPK1_Inhibition Inhibition of HPK1 Kinase Activity Inhibitor->HPK1_Inhibition TCR_Signaling Enhanced TCR Signaling HPK1_Inhibition->TCR_Signaling Activation Increased Expression of CD25 and CD69 TCR_Signaling->Activation Proliferation Increased T-Cell Proliferation TCR_Signaling->Proliferation Cytokines Increased Secretion of IFN-γ, TNF-α, IL-2 TCR_Signaling->Cytokines

Caption: Logical Flow of Expected Outcomes from HPK1 Inhibition.

A successful outcome would be the observation of a statistically significant, dose-dependent increase in T-cell activation markers, proliferation, and cytokine production in the this compound treated groups compared to the vehicle control. These results would provide strong evidence for the efficacy of this compound as a potent enhancer of T-cell-mediated immunity.

References

Application Notes and Protocols for Assessing T Cell Activation with Hpk1-IN-17 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3][4][5] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T cell receptor (TCR) signaling to maintain immune homeostasis.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to its degradation and subsequent attenuation of T cell responses.[2][6][7][8] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immunity by augmenting T cell activation, cytokine production, and proliferation.[1][3][7][8][9]

Hpk1-IN-17 is a potent and selective small molecule inhibitor of HPK1.[10] These application notes provide a detailed protocol for utilizing this compound to assess its impact on T cell activation in vitro using multi-color flow cytometry. The provided methodologies and flow cytometry panel are designed to enable researchers to accurately quantify changes in T cell activation states following treatment with this compound.

Hpk1 Signaling Pathway in T Cells

Upon engagement of the T cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex and, once activated, phosphorylates SLP-76. This phosphorylation event marks SLP-76 for ubiquitination and subsequent proteasomal degradation, which in turn weakens the downstream signaling required for full T cell activation. Inhibition of HPK1 by molecules such as this compound is expected to block this phosphorylation, thereby stabilizing the TCR signaling complex, leading to enhanced and sustained T cell activation.

Hpk1_Signaling_Pathway cluster_TCR_Complex TCR Engagement cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 activation ERK ERK activation PLCg1->ERK NFkB NF-κB activation PLCg1->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T Cell Proliferation ERK->Proliferation NFkB->Cytokines NFkB->Proliferation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibition SLP76->PLCg1 SLP76_p p-SLP-76 (Ser376) SLP76->SLP76_p Degradation Proteasomal Degradation SLP76_p->Degradation

Caption: Hpk1 signaling pathway in T cell activation.

Experimental Protocol: In Vitro T Cell Activation Assay

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), T cell stimulation, treatment with this compound, and subsequent staining for flow cytometric analysis.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-human CD3 antibody (clone OKT3 or UCHT1)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well U-bottom culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Monoclonal antibodies for flow cytometry (see Table 1)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend cells in complete RPMI 1640 medium and perform a cell count.

  • Cell Seeding and this compound Treatment:

    • Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO2.

  • T Cell Stimulation:

    • Stimulate the T cells by adding a pre-determined optimal concentration of soluble anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).

    • Include unstimulated control wells (with and without this compound) and stimulated wells with vehicle control.

    • Incubate the plate at 37°C, 5% CO2 for 24-72 hours. The incubation time will depend on the activation markers of interest (e.g., CD69 is an early marker, while CD25 and HLA-DR are later markers).

  • Cell Staining for Flow Cytometry:

    • Harvest the cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate.

    • Wash the cells with flow cytometry staining buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Wash the cells with staining buffer.

    • Add the cocktail of fluorescently conjugated antibodies for surface markers (see Table 1 for a recommended panel) and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.

    • Analyze the data using a suitable software (e.g., FlowJo, FCS Express). Gate on viable, single cells, followed by lymphocyte and T cell populations (CD3+), and then delineate CD4+ and CD8+ subsets. Assess the expression of activation markers on these populations.

Flow Cytometry Panel for T Cell Activation

The following table outlines a recommended 8-color flow cytometry panel for assessing T cell activation. The selection of fluorochromes should be optimized based on the specific flow cytometer configuration available.

Marker Fluorochrome Cellular Location Function/Significance in T Cell Activation
Viability Dyee.g., Zombie AquaSurface/IntracellularExclusion of dead cells
CD3e.g., BUV395SurfaceLineage marker for all T cells
CD4e.g., APC-R700SurfaceIdentifies helper T cell subset
CD8e.g., BV786SurfaceIdentifies cytotoxic T cell subset
CD69e.g., PE-Cy7SurfaceEarly activation marker
CD25e.g., PESurfaceIL-2 receptor alpha chain, late activation marker
HLA-DRe.g., FITCSurfaceMHC class II, late activation marker
CD45RAe.g., BV605SurfaceDifferentiates naive (CD45RA+) from memory (CD45RA-) T cells

Data Presentation and Expected Outcomes

Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions. The primary readouts will be the percentage of activated T cells (expressing CD69, CD25, HLA-DR) and the median fluorescence intensity (MFI) of these markers within the CD4+ and CD8+ T cell populations.

Table 2: Example Data Table for T Cell Activation Marker Expression

TreatmentConcentration% CD69+ of CD4+ T cellsMFI of CD69 on CD4+ T cells% CD25+ of CD8+ T cellsMFI of CD25 on CD8+ T cells
Unstimulated-
Stimulated (Vehicle)-
This compound10 nM
This compound100 nM
This compound1 µM

Expected Results:

Treatment with this compound is expected to result in a dose-dependent increase in the percentage and MFI of activation markers (CD69, CD25, HLA-DR) on both CD4+ and CD8+ T cells compared to the vehicle-treated, stimulated control. This would indicate that inhibition of HPK1 enhances T cell activation.

Visualizations

Experimental Workflow

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood Seeding 2. Seed cells and pre-treat with this compound PBMC_Isolation->Seeding Stimulation 3. Stimulate with anti-CD3/CD28 Seeding->Stimulation Incubation 4. Incubate for 24-72 hours Stimulation->Incubation Staining 5. Stain with viability dye and antibodies Incubation->Staining Acquisition 6. Acquire on flow cytometer Staining->Acquisition Analysis 7. Analyze data Acquisition->Analysis

Caption: Experimental workflow for assessing T cell activation.
Gating Strategy

Gating_Strategy All_Events All Events (FSC-A vs SSC-A) Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Live_Cells Live Cells (Viability Dye- vs FSC-A) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells (CD4+ CD8-) T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells (CD8+ CD4-) T_Cells->CD8_T_Cells Activation_Markers_CD4 Activation Markers (CD69, CD25, HLA-DR) on CD4+ T Cells CD4_T_Cells->Activation_Markers_CD4 Activation_Markers_CD8 Activation Markers (CD69, CD25, HLA-DR) on CD8+ T Cells CD8_T_Cells->Activation_Markers_CD8

Caption: Representative flow cytometry gating strategy.

References

Application of Hpk1-IN-17 in CAR-T Cell Research: Enhancing Effector Function and Overcoming Exhaustion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, its efficacy against solid tumors is limited by factors such as T-cell exhaustion and the immunosuppressive tumor microenvironment. A promising strategy to enhance CAR-T cell functionality is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling. Hpk1-IN-17 is a potent and selective inhibitor of HPK1, poised to be a valuable tool in advancing CAR-T cell therapies.[1] This document provides detailed application notes and protocols for the use of this compound in CAR-T cell research, based on findings with highly similar potent and selective HPK1 inhibitors.

HPK1, a member of the MAP4K family of serine/threonine kinases, acts as an intracellular checkpoint, dampening T-cell activation, proliferation, and cytokine production.[2] Upon TCR engagement, activated HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the recruitment of the E3 ubiquitin ligase and subsequent degradation of the TCR signaling complex.[3][4] By inhibiting HPK1, this compound is expected to prolong TCR signaling, thereby augmenting CAR-T cell effector functions.

Mechanism of Action of HPK1 Inhibition in T-Cells

Inhibition of HPK1 kinase activity is a key strategy to boost anti-tumor immunity. Pharmacological or genetic inactivation of HPK1 in T-cells leads to:

  • Enhanced T-Cell Receptor (TCR) Signaling: Inhibition of HPK1 prevents the phosphorylation of SLP-76, sustaining the signaling cascade downstream of the TCR.[3]

  • Increased Cytokine Production: HPK1 inhibition has been shown to increase the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ by T-cells upon activation.[3]

  • Improved Proliferation and Reduced Exhaustion: By blocking a key negative feedback loop, HPK1 inhibition can lead to more robust T-cell expansion and a reduction in the expression of exhaustion markers like PD-1, TIM3, and LAG3.[5]

  • Enhanced Cytotoxicity: Preclinical studies have demonstrated that CAR-T cells with inhibited HPK1 activity exhibit superior tumor-killing capabilities.[2]

Data Presentation: Effects of a Representative HPK1 Inhibitor on T-Cell Function

While specific quantitative data for this compound in CAR-T cells is not yet widely published, the following tables summarize the effects of a potent and selective HPK1 inhibitor, referred to as "Compound 1," from preclinical studies. These data provide a strong indication of the expected performance of this compound.

Table 1: In Vitro Inhibition of HPK1 and T-Cell Activation

ParameterValueCell TypeConditionsReference
HPK1 Kinase Activity IC50 2.6 nMPurified EnzymeIn vitro kinase assay[6]
pSLP-76 (S376) Inhibition IC50 65 nMJurkat cells2-hour treatment[7]
IL-2 Production Enhancement ~3-fold increaseHuman CD4+ T-cellsanti-CD3/CD28 stimulation + 1µM Compound 1[8]
IFN-γ Production Enhancement ~2.5-fold increaseHuman CD8+ T-cellsanti-CD3/CD28 stimulation + 1µM Compound 1[8]

Table 2: In Vivo Anti-Tumor Efficacy in Combination with Anti-PD-1

Treatment GroupTumor Growth InhibitionCure RateAnimal ModelReference
Vehicle Control 0%0%MC38 Syngeneic Tumor Model[6]
Anti-PD-1 alone -20%MC38 Syngeneic Tumor Model[6]
HPK1-IN-7 (similar to this compound) --MC38 Syngeneic Tumor Model[6]
HPK1-IN-7 + Anti-PD-1 Significant100%MC38 Syngeneic Tumor Model[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on CAR-T cell function.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the IC50 of this compound against purified HPK1 enzyme.

Materials:

  • Recombinant active HPK1 enzyme

  • This compound

  • Myelin Basic Protein (MBP) substrate

  • [γ-³³P]ATP

  • Kinase Assay Buffer

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).

  • Add 10 µL of HPK1 enzyme solution (e.g., 20 ng) to each well.

  • Add 10 µL of MBP substrate solution (e.g., 1 µg/µL).

  • Initiate the reaction by adding 25 µL of ATP solution containing [γ-³³P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: CAR-T Cell Generation and Expansion

This protocol describes the generation of CAR-T cells for subsequent functional assays.

Materials:

  • Healthy donor peripheral blood mononuclear cells (PBMCs)

  • Lentiviral vector encoding the CAR construct

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Recombinant human IL-2

  • T-cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Activate T-cells by culturing PBMCs with anti-CD3/CD28 beads.

  • After 24 hours, transduce the activated T-cells with the CAR lentiviral vector.

  • Culture the transduced T-cells in T-cell culture medium supplemented with IL-2 (e.g., 100 U/mL).

  • Expand the CAR-T cells for 10-14 days, monitoring cell viability and expansion.

  • Confirm CAR expression using flow cytometry with an antibody specific to the CAR extracellular domain.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the ability of this compound-treated CAR-T cells to kill target tumor cells.

Materials:

  • CAR-T cells

  • Target tumor cells expressing the CAR target antigen (e.g., luciferase-expressing for bioluminescence readout)

  • This compound

  • Culture medium

  • 96-well plates

Procedure:

  • Seed target tumor cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat CAR-T cells with various concentrations of this compound or DMSO for 2-4 hours.

  • Add the pre-treated CAR-T cells to the wells containing target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Co-culture the cells for 18-24 hours.

  • Measure target cell viability using a suitable method:

    • Luciferase-based: Add luciferin substrate and measure bioluminescence.

    • LDH release assay: Measure lactate dehydrogenase release into the supernatant.

    • Flow cytometry: Stain cells with a viability dye and analyze the percentage of live target cells.

  • Calculate the percentage of specific lysis for each condition.

Protocol 4: Cytokine Release Assay

This protocol measures the production of key cytokines by CAR-T cells upon antigen stimulation in the presence of this compound.

Materials:

  • CAR-T cells

  • Target tumor cells

  • This compound

  • Culture medium

  • 96-well plates

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, IL-2, TNF-α)

Procedure:

  • Co-culture CAR-T cells and target tumor cells at a 1:1 ratio in a 96-well plate in the presence of varying concentrations of this compound or DMSO.

  • Incubate for 24 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using an ELISA or multiplex cytokine assay according to the manufacturer's instructions.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->T_Cell_Activation pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation E3_Ligase E3 Ligase Recruitment pSLP76->E3_Ligase Degradation TCR Signaling Complex Degradation E3_Ligase->Degradation Degradation->T_Cell_Activation Inhibition Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibition CAR_T_Workflow cluster_0 CAR-T Cell Preparation cluster_1 Functional Assays cluster_2 Data Analysis PBMC_Isolation Isolate PBMCs T_Cell_Activation Activate T-Cells (anti-CD3/CD28) PBMC_Isolation->T_Cell_Activation Transduction Lentiviral Transduction (CAR construct) T_Cell_Activation->Transduction Expansion Expand CAR-T Cells (with IL-2) Transduction->Expansion Pre_treatment Pre-treat CAR-T Cells with this compound Expansion->Pre_treatment Cytotoxicity_Assay Cytotoxicity Assay (vs. Target Cells) Pre_treatment->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay Pre_treatment->Cytokine_Assay Analysis Analyze Specific Lysis, Cytokine Levels Cytotoxicity_Assay->Analysis Cytokine_Assay->Analysis

References

Application Notes and Protocols for In Vivo Studies of HPK1-IN-17 and Representative HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available in vivo data exists for the specific compound "Hpk1-IN-17". The following application notes and protocols are based on data from structurally and functionally similar potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, referred to herein as "[I]" (Insilico Medicine) and "Compound K", to provide a representative framework for in vivo studies.[1] Researchers should optimize these protocols for their specific molecule and experimental setup.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] It is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells.[1] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to potent anti-tumor immune responses.[4] This makes HPK1 a compelling target for cancer immunotherapy. Small molecule inhibitors of HPK1, such as this compound, are being investigated for their potential to overcome immune suppression within the tumor microenvironment.

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo evaluation of HPK1 inhibitors in preclinical cancer models.

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the LAT (Linker for Activation of T cells) signalosome where it phosphorylates SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of SLP-76 from the signalosome and its subsequent ubiquitination and proteasomal degradation.[5][6] The disruption of the SLP-76 signalosome dampens downstream signaling, thereby attenuating T-cell activation. Inhibition of HPK1 prevents the phosphorylation of SLP-76, thus sustaining TCR signaling and enhancing the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 pSLP76 p-SLP-76 (S376) T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) SLP76->T_Cell_Activation Sustained Signaling HPK1_active Active HPK1 HPK1->HPK1_active Activation HPK1_active->SLP76 HPK1_active->pSLP76 Ub Ubiquitin Proteasome System Ub->pSLP76 Degradation Fourteen33 14-3-3 Fourteen33->Ub Leads to pSLP76->Fourteen33 Binding Hpk1_IN_17 This compound Hpk1_IN_17->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for representative HPK1 inhibitors from in vivo studies.

Table 1: Pharmacokinetic Parameters of Representative HPK1 Inhibitors

CompoundSpeciesDose & RouteT1/2 (h)Cmax (ng/mL)Oral Bioavailability (F%)Reference
Inhibitor [I]Mouse1 mg/kg, IV0.6--[1]
Inhibitor [I]Mouse10 mg/kg, PO-1801116[1]
Inhibitor [I]Rat1 mg/kg, IV0.8--[1]
Inhibitor [I]Rat10 mg/kg, PO-51880[1]

Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Models

CompoundTumor ModelMouse StrainDosage & AdministrationTreatment ScheduleOutcomeReference
Inhibitor [I]CT26 Colon CarcinomaBALB/c30 mg/kg, POTwice daily42% Tumor Growth Inhibition (TGI)[1]
Inhibitor [I] + anti-PD-1CT26 Colon CarcinomaBALB/c30 mg/kg, PO + 3 mg/kg, IPTwice daily (Inhibitor [I]), anti-PD-1 schedule not specified95% TGI[1]
Compound K1956 SarcomaNot Specified30 or 100 mg/kg, POTwice daily for 5 daysDose-dependent reduction in pSLP76 and increase in IFN-γ, CD25, and CD69

Experimental Protocols

General Animal Husbandry
  • Species: Mouse

  • Strain: BALB/c (for CT26 model) or other appropriate syngeneic strain.[7][8]

  • Age: 6-8 weeks.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

In Vivo Efficacy Study in a Syngeneic Tumor Model (e.g., CT26)

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture 1. CT26 Cell Culture Tumor_Inoculation 2. Tumor Cell Inoculation (Subcutaneous, flank) Cell_Culture->Tumor_Inoculation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tissue Collection Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (e.g., Flow Cytometry, IHC) Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow.

a. Tumor Cell Culture and Inoculation:

  • Culture CT26 colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS).

  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.

  • Inject 1 x 105 to 1 x 106 CT26 cells subcutaneously into the flank of each BALB/c mouse.[9]

b. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

c. Formulation and Administration of this compound:

  • Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO and PEG300, further diluted with water or saline. The final concentration of organic solvents should be minimized and tested for tolerability. For voluntary oral administration, the drug can be incorporated into a palatable jelly.[10]

  • Drug Formulation: Prepare a fresh suspension or solution of this compound in the chosen vehicle on each day of dosing.

  • Administration: Administer the formulated this compound or vehicle to the mice via oral gavage at the predetermined dosage and schedule (e.g., 30 mg/kg, twice daily).[1]

d. Monitoring and Endpoints:

  • Continue to monitor tumor volume and body weight every 2-3 days.

  • Observe the animals for any signs of toxicity.

  • Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study.

  • Collect tumors, spleens, and lymph nodes for ex vivo analysis.

Ex Vivo Pharmacodynamic Analysis

To confirm target engagement in vivo, the phosphorylation of HPK1's direct substrate, SLP-76, can be assessed in T cells.

  • At a specified time point after the final dose, collect blood or splenocytes from treated and control animals.

  • Isolate T cells or use whole blood for analysis.

  • Stimulate the T cells ex vivo (e.g., with anti-CD3/CD28 antibodies).

  • Lyse the cells and perform Western blotting or flow cytometry using an antibody specific for phosphorylated SLP-76 (Ser376). A reduction in pSLP-76 levels in the this compound treated group compared to the vehicle group indicates target engagement.[1]

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound and other HPK1 inhibitors. These studies are crucial for determining the pharmacokinetic properties, efficacy, and mechanism of action of these promising cancer immunotherapy agents. Careful optimization of dosages, schedules, and experimental models will be essential for advancing our understanding of HPK1 inhibition in oncology.

References

Application Notes and Protocols: Assessing the Immunomodulatory Effects of Hpk1-IN-17 on Dendritic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates signaling downstream of the T cell receptor (TCR) and has been shown to suppress the function of dendritic cells (DCs).[2][3] Dendritic cells are potent antigen-presenting cells (APCs) that are pivotal in initiating and shaping adaptive immune responses.[4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[3][5] Hpk1-IN-17 is a chemical inhibitor of HPK1. These application notes provide a comprehensive protocol to assess the effects of this compound on dendritic cell maturation, cytokine production, and T cell activation capacity.

Hpk1 Signaling Pathway in Dendritic Cells

HPK1 acts as a negative feedback regulator following the activation of receptors on dendritic cells. Upon stimulation, HPK1 can become activated and subsequently dampen downstream signaling pathways that are crucial for DC maturation and function. Inhibition of HPK1 is hypothesized to relieve this suppression, leading to a more robust activation of dendritic cells.

Hpk1_Signaling_Pathway PRR Pattern Recognition Receptors (e.g., TLRs) Downstream_Signaling Downstream Signaling (e.g., NF-κB, AP-1) PRR->Downstream_Signaling Activation Signal Hpk1 Hpk1 Hpk1->Downstream_Signaling Inhibits Downstream_Signaling->Hpk1 Activates Maturation_Cytokines Maturation & Cytokine Production Downstream_Signaling->Maturation_Cytokines Promotes Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1 Blocks

Caption: Simplified signaling pathway of Hpk1 in dendritic cells.

Experimental Workflow

This protocol outlines a series of experiments to comprehensively evaluate the impact of this compound on dendritic cell function. The workflow begins with the generation and maturation of dendritic cells, followed by analyses of their phenotype, cytokine secretion, and their ability to stimulate T cells.

Experimental_Workflow cluster_assays Functional Assays Start Start: Isolate Monocytes from PBMCs Generate_iDCs Generate Immature DCs (iDCs) (GM-CSF + IL-4) Start->Generate_iDCs Mature_DCs Mature DCs (e.g., LPS stimulation) +/- this compound Generate_iDCs->Mature_DCs Flow_Cytometry Flow Cytometry: - CD80, CD86, MHC-II - CD83, CD40 Mature_DCs->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex): - IL-12, IL-6, TNF-α, IL-1β Mature_DCs->Cytokine_Analysis MLR Mixed Lymphocyte Reaction (MLR): - Co-culture with allogeneic T cells - Measure T cell proliferation Mature_DCs->MLR Analysis Analysis Flow_Cytometry->Analysis Cytokine_Analysis->Analysis MLR->Analysis

Caption: Overall experimental workflow for assessing this compound's effect on DCs.

Experimental Protocols

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To generate immature dendritic cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human Monocyte Enrichment Cocktail or magnetic-activated cell sorting (MACS) with CD14 MicroBeads

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human GM-CSF

  • Recombinant human IL-4

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using negative selection with the RosetteSep™ cocktail or positive selection with CD14 MicroBeads according to the manufacturer's instructions.

  • Culture the purified monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.

  • Incubate at 37°C in a humidified 5% CO₂ incubator for 5-7 days to differentiate into immature mo-DCs (iDCs).

Dendritic Cell Maturation with this compound Treatment

Objective: To mature iDCs in the presence of this compound and assess its impact on the maturation process.

Materials:

  • Immature mo-DCs from Protocol 1

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Harvest the iDCs and resuspend them in fresh culture medium.

  • Plate the iDCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Stimulate the DCs with a maturation agent such as LPS (100 ng/mL). Include an untreated control group (immature DCs).

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • After incubation, harvest the cells for flow cytometry analysis and collect the supernatants for cytokine analysis.

Flow Cytometry Analysis of DC Maturation Markers

Objective: To quantify the expression of co-stimulatory and maturation markers on the surface of dendritic cells.[6][7]

Materials:

  • Treated and untreated DCs from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against: CD11c, HLA-DR, CD80, CD86, CD83, CD40

  • Isotype control antibodies

Protocol:

  • Transfer approximately 0.5-1 x 10⁶ cells per condition into FACS tubes.

  • Wash the cells with cold FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing the antibody cocktail.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) and percentage of positive cells for each marker.

Cytokine Production Analysis

Objective: To measure the concentration of key pro-inflammatory cytokines secreted by dendritic cells.[6][8]

Materials:

  • Cell culture supernatants from Protocol 2

  • ELISA kits or multiplex bead-based immunoassay kits for IL-12p70, IL-1β, TNF-α, and IL-6.

Protocol:

  • Centrifuge the collected cell culture supernatants to remove any cellular debris.

  • Perform the ELISA or multiplex assay according to the manufacturer's instructions to determine the concentration of each cytokine.

  • Generate a standard curve for each cytokine to calculate the concentrations in the samples.

Mixed Lymphocyte Reaction (MLR)

Objective: To assess the capacity of this compound-treated DCs to stimulate the proliferation of allogeneic T cells.[8][9]

Materials:

  • Treated and untreated DCs from Protocol 2

  • Allogeneic T cells (isolated from a different donor's PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye

Protocol:

  • Isolate CD4⁺ or CD8⁺ T cells from a healthy donor's PBMCs.

  • Label the T cells with CFSE according to the manufacturer's protocol.

  • Co-culture the CFSE-labeled T cells with the treated DCs at different DC:T cell ratios (e.g., 1:10, 1:20, 1:40) in a 96-well round-bottom plate.

  • Incubate the co-culture for 4-5 days at 37°C and 5% CO₂.

  • Harvest the cells and analyze T cell proliferation by flow cytometry, gating on the T cell population and measuring the dilution of the CFSE signal.

Data Presentation

Table 1: Effect of this compound on Dendritic Cell Maturation Markers (Flow Cytometry)
Treatment Group% CD80⁺MFI of CD80% CD86⁺MFI of CD86% HLA-DR⁺MFI of HLA-DR
Immature DCs
Mature DCs (LPS)
Mature DCs + this compound (0.1 µM)
Mature DCs + this compound (1 µM)
Mature DCs + this compound (10 µM)
Table 2: Effect of this compound on Cytokine Secretion by Dendritic Cells
Treatment GroupIL-12p70 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Immature DCs
Mature DCs (LPS)
Mature DCs + this compound (0.1 µM)
Mature DCs + this compound (1 µM)
Mature DCs + this compound (10 µM)
Table 3: Effect of this compound-Treated DCs on T Cell Proliferation (MLR)
DC Treatment GroupDC:T Cell Ratio% Proliferated T Cells
Immature DCs1:20
Mature DCs (LPS)1:20
Mature DCs + this compound (1 µM)1:20
T cells alone (Negative Control)N/A
T cells + PHA (Positive Control)N/A

Conclusion

This set of protocols provides a robust framework for characterizing the functional consequences of HPK1 inhibition by this compound on dendritic cells. The expected results, based on the known function of HPK1 as a negative regulator, are that this compound will enhance the maturation of dendritic cells, leading to increased expression of co-stimulatory molecules, heightened production of pro-inflammatory cytokines, and a superior ability to induce T cell proliferation.[8] These findings would support the therapeutic potential of this compound in enhancing immune responses, particularly in the context of cancer immunotherapy.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-SLP-76 Following Hpk1-IN-17 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, Hpk1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating T-cell activation. Inhibition of Hpk1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.

Hpk1-IN-17 is a potent and selective inhibitor of Hpk1. These application notes provide a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of SLP-76 at Serine 376.

Signaling Pathway of Hpk1 and SLP-76

The following diagram illustrates the signaling cascade involving Hpk1 and SLP-76, and the mechanism of action of this compound.

Hpk1_SLP76_Pathway cluster_inhibition Inhibitory Pathway TCR TCR Activation Hpk1 Hpk1 TCR->Hpk1 Activates SLP76 SLP-76 Hpk1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Tcell_response T-Cell Activation SLP76->Tcell_response Promotes Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->Tcell_response Inhibits Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1 Inhibits

Caption: Hpk1-SLP-76 signaling pathway and inhibitor action.

Experimental Protocols

This section details the necessary protocols for cell treatment, lysate preparation, and Western blotting to analyze pSLP-76 levels.

Cell Treatment with this compound

A critical step is to determine the optimal concentration and treatment time for this compound for the specific cell line being used. Based on published data for similar Hpk1 inhibitors, a starting concentration range of 0.1 to 10 µM is recommended.

Materials:

  • Cell line of interest (e.g., Jurkat, primary T-cells)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare a dilution series of this compound in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a T-cell activator (e.g., plate-bound anti-CD3 and soluble anti-CD28) for a predetermined time (e.g., 5-30 minutes) to induce SLP-76 phosphorylation.

  • Following stimulation, immediately place the culture plates on ice and proceed to cell lysis.

Western Blot Protocol for pSLP-76

This protocol is optimized for the detection of phosphorylated proteins.

1. Cell Lysis

Materials:

  • Ice-cold PBS

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Lysis Buffer (see recipe below) supplemented with protease and phosphatase inhibitors.

Lysis Buffer Recipe (Modified RIPA Buffer):

Component Final Concentration For 10 mL
Tris-HCl, pH 7.4 50 mM 500 µL of 1M stock
NaCl 150 mM 300 µL of 5M stock
EDTA 1 mM 20 µL of 0.5M stock
NP-40 1% 100 µL of 100% stock
Sodium deoxycholate 0.25% 250 µL of 10% stock
Protease Inhibitor Cocktail 1X As per manufacturer
Phosphatase Inhibitor Cocktail 1X As per manufacturer

| ddH₂O | | to 10 mL |

Procedure:

  • Wash cells once with ice-cold PBS.

  • Aspirate PBS and add ice-cold Lysis Buffer to the cells.

  • For adherent cells, scrape the cells off the plate. For suspension cells, pellet the cells and resuspend in Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.

  • Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer

Materials:

  • Protein lysates

  • 4X Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels (10% acrylamide recommended for SLP-76, ~76 kDa)

  • PVDF membrane

  • Transfer buffer

Procedure:

  • Normalize all protein lysate samples to the same concentration with Lysis Buffer.

  • Add 1/3 volume of 4X Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting

Materials:

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies (see table below).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total SLP-76 and Loading Control:

    • After imaging for pSLP-76, the membrane can be stripped to remove the antibodies.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash thoroughly with TBST.

    • Re-block the membrane and probe for total SLP-76, and subsequently for a loading control (e.g., β-actin or GAPDH), following the steps above.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Recommended Antibody Dilutions

AntibodyHost SpeciesSupplier (Cat#)Recommended Dilution
Phospho-SLP-76 (Ser376)RabbitCell Signaling Technology (#92711)1:1000
Total SLP-76RabbitCell Signaling Technology (#4958)1:1000
β-ActinMouseVarious1:5000
HRP-linked Anti-rabbit IgGGoatVarious1:2000 - 1:10000
HRP-linked Anti-mouse IgGGoatVarious1:2000 - 1:10000

Table 2: Example Experimental Conditions

ParameterCondition
Cell LineJurkat T-cells
This compound Concentrations0, 0.1, 1, 10 µM
Pre-treatment Time2 hours
StimulationAnti-CD3 (1 µg/mL) + Anti-CD28 (1 µg/mL)
Stimulation Time10 minutes
Protein Loaded per Lane25 µg

Experimental Workflow

The following diagram provides a visual representation of the entire experimental workflow.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_reprobing Stripping & Re-probing Cell_Seeding Seed Cells Inhibitor_Treatment Treat with this compound (0.1-10 µM, 2h) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with anti-CD3/CD28 (10 min) Inhibitor_Treatment->Stimulation Cell_Lysis Cell Lysis (Modified RIPA) Stimulation->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Sample_Boiling Add Sample Buffer & Boil (95°C, 5 min) Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (pSLP-76, 4°C, o/n) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h, RT) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Strip Membrane Detection->Stripping Reblocking Re-block Membrane Stripping->Reblocking Total_SLP76_Ab Probe for Total SLP-76 Reblocking->Total_SLP76_Ab Loading_Control_Ab Probe for Loading Control Total_SLP76_Ab->Loading_Control_Ab

Caption: Experimental workflow for pSLP-76 Western blot.

Troubleshooting & Optimization

improving Hpk1-IN-17 solubility in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective HPK1 inhibitor, Hpk1-IN-17, achieving optimal solubility in aqueous solutions for assays is a critical step for obtaining reliable and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Vendor information for similar HPK1 inhibitors suggests that high concentrations, such as 50 mg/mL or higher, can be achieved in DMSO, sometimes requiring sonication to fully dissolve.

Q2: What is the maximum permissible concentration of DMSO in my aqueous assay?

A2: The final concentration of DMSO in your aqueous assay buffer should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity in cell-based assays. A general guideline is to maintain the final DMSO concentration at or below 1%, with 0.1% being ideal for sensitive cell lines. It is always recommended to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: I am still observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this.

Q4: Are there alternative solvents or additives I can use to improve the solubility of this compound in my aqueous assay?

A4: Yes, if DMSO alone is not sufficient or if you need to minimize its concentration, you can explore the use of co-solvents and surfactants. For similar poorly soluble kinase inhibitors, formulations including polyethylene glycol (e.g., PEG300) and non-ionic surfactants (e.g., Tween-80, Tween-20) have been shown to improve solubility and stability in aqueous solutions. However, it is crucial to validate the compatibility of these additives with your specific assay, as they can interfere with assay components or affect biological activity.

Troubleshooting Guide: Precipitate Formation in Aqueous Assays

Encountering precipitation of this compound during your experiment can be a significant roadblock. This guide provides a systematic approach to diagnose and resolve this issue.

Visualizing the Problem-Solving Workflow

G start Precipitation Observed in Aqueous Assay check_stock Step 1: Verify Stock Solution - Is the DMSO stock clear? - Has it been stored correctly? start->check_stock stock_issue Troubleshoot Stock: - Gently warm (37°C) - Sonicate - Prepare fresh stock check_stock->stock_issue No check_dilution Step 2: Review Dilution Protocol - What is the final concentration? - How rapid is the dilution? check_stock->check_dilution Yes stock_issue->check_dilution dilution_issue Optimize Dilution: - Lower final concentration - Perform serial dilutions - Add stock to vortexing buffer check_dilution->dilution_issue Sub-optimal check_buffer Step 3: Examine Assay Buffer - What is the pH? - Are there components that could  promote precipitation? check_dilution->check_buffer Optimal dilution_issue->check_buffer buffer_issue Modify Assay Buffer: - Adjust pH - Add a non-ionic surfactant  (e.g., 0.01% Tween-20) - Introduce a co-solvent  (e.g., 1-5% PEG300) check_buffer->buffer_issue Potential Issues final_solution Solution Stable check_buffer->final_solution No Issues buffer_issue->final_solution

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines a stepwise approach to diluting the DMSO stock of this compound into an aqueous assay buffer.

G start Start: High Concentration DMSO Stock intermediate Intermediate Dilution (Optional, in DMSO or 1:1 DMSO:Buffer) start->intermediate For very high final concentrations final_dilution Final Dilution into Aqueous Assay Buffer start->final_dilution Direct Dilution intermediate->final_dilution vortex Vortexing during addition final_dilution->vortex final_solution Final Aqueous Working Solution vortex->final_solution

Caption: Workflow for preparing aqueous solutions of this compound.

  • Materials:

    • This compound DMSO stock solution

    • Aqueous assay buffer (pre-warmed to room temperature or 37°C if necessary)

    • Sterile dilution tubes

    • Vortexer

  • Procedure:

    • Thaw the this compound DMSO stock aliquot at room temperature.

    • Centrifuge the vial briefly to collect the solution at the bottom.

    • For the final dilution, it is crucial to add the DMSO stock to the aqueous buffer, not the other way around. This is often referred to as "reverse dilution."

    • While vigorously vortexing the aqueous assay buffer, slowly add the required volume of the this compound DMSO stock to achieve the final desired concentration.

    • Continue vortexing for another 30-60 seconds to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared aqueous working solution in your assay immediately. Avoid storing aqueous solutions of this compound for extended periods.

Quantitative Data Summary

Compound/ParameterSolvent/BufferReported Solubility/ConcentrationSource/Comment
Hpk1-IN-3 DMSO83.33 mg/mL (169.91 mM)MedChemExpress Datasheet
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)≥ 2.08 mg/mL (4.24 mM)MedChemExpress Datasheet
Hpk1-IN-2 dihydrochloride In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (5.51 mM)MedChemExpress Datasheet
Biaryl Amide HPK1 Inhibitor (Compound 6d) SGF buffer17 µg/mLACS Med. Chem. Lett. 2021, 12, 4, 653–661
Biaryl Amide HPK1 Inhibitor (Compound 6g) SGF buffer350 µg/mLACS Med. Chem. Lett. 2021, 12, 4, 653–661
General Kinase Inhibitors Cell-based assaysFinal DMSO concentration <1%, ideally <0.1%General laboratory practice

Hpk1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.

G TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_active HPK1 (Active) LAT_SLP76->HPK1_active SLP76_phos p-SLP-76 (Ser376) HPK1_active->SLP76_phos Phosphorylation Degradation 14-3-3 binding & SLP-76 Degradation SLP76_phos->Degradation Downstream Reduced Downstream Signaling (e.g., AP-1) Degradation->Downstream Inhibition Hpk1_IN_17 This compound Hpk1_IN_17->HPK1_active

Caption: Simplified Hpk1 signaling pathway in T-cells.

identifying and mitigating off-target effects of Hpk1-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Hpk1-IN-17, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor designed to target the kinase activity of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling pathways.[1][5][6][7] By inhibiting HPK1, this compound is intended to enhance immune cell activation, proliferation, and anti-tumor response.[3][6][8]

Q2: What are the expected on-target effects of this compound in a cellular context?

The primary on-target effect of this compound is the inhibition of HPK1 kinase activity. This leads to a reduction in the phosphorylation of its downstream substrate, SLP-76, at Serine 376.[5][6] This, in turn, should result in:

  • Increased T-cell activation and proliferation upon T-cell receptor (TCR) stimulation.[1][3]

  • Enhanced production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][8]

  • Potentiation of anti-tumor immune responses.[9][10]

Q3: What are potential off-target effects of this compound and why do they occur?

Off-target effects arise when a drug binds to and modulates the activity of proteins other than its intended target.[11][12] For kinase inhibitors like this compound, off-target effects are a common concern due to the structural similarity of the ATP-binding site across the human kinome.[9] Potential off-target effects could manifest as:

  • Unintended modulation of other signaling pathways.[13]

  • Cellular toxicity or unexpected phenotypic changes.

  • Activation or inhibition of other kinases, such as members of the Janus kinase (JAK) family, which has been observed with some HPK1 inhibitor candidates.[9]

Q4: How can I experimentally identify the off-targets of this compound?

Several experimental approaches can be used to identify off-target interactions:

  • Kinome Profiling: Large-scale screening of this compound against a panel of purified kinases to determine its selectivity.[14][15]

  • Chemical Proteomics: Using techniques like drug affinity chromatography followed by mass spectrometry to pull down and identify binding partners from cell lysates.[16]

  • Cellular Thermal Shift Assay (CETSA): Assessing target engagement and off-target binding in intact cells by measuring changes in protein thermal stability upon drug binding.

  • Phosphoproteomics: Quantifying changes in the phosphorylation status of a wide range of proteins in cells treated with this compound to identify affected signaling pathways.[16]

Q5: What are the initial steps to mitigate observed off-target effects?

Mitigation of off-target effects can be approached from several angles:

  • Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target activity.

  • Structural Modification: If off-target interactions are identified, medicinal chemistry efforts can be employed to synthesize more selective analogs of this compound.[7]

  • Use of Control Compounds: Employ a structurally related but inactive control compound to differentiate between on-target and off-target-driven phenotypic effects.

  • Temporary Cessation of Treatment: In some experimental setups, a temporary removal of the inhibitor can help determine if the observed effect is reversible and linked to the compound's presence.[17]

Troubleshooting Guides

Problem 1: I am observing unexpected cellular phenotypes that are inconsistent with HPK1 inhibition.

Possible Cause Troubleshooting Step
Off-target activity of this compound. 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[14] 2. Conduct a dose-response experiment to see if the phenotype is present at lower, more selective concentrations. 3. Use a structurally distinct HPK1 inhibitor as a comparator to see if the phenotype is specific to this compound.
Compound instability or degradation. 1. Verify the purity and integrity of your this compound stock using techniques like HPLC-MS. 2. Prepare fresh dilutions of the compound for each experiment.
Cell line-specific effects. 1. Test the effect of this compound in a different cell line known to express HPK1. 2. Consider potential expression of off-target proteins in your specific cell model.

Problem 2: My in-cell target engagement assay (e.g., CETSA) shows a lower than expected thermal shift for HPK1.

Possible Cause Troubleshooting Step
Low cell permeability of this compound. 1. Perform a cellular uptake assay to measure the intracellular concentration of the compound. 2. Increase the incubation time with this compound before heat treatment.
Suboptimal assay conditions. 1. Optimize the heat shock temperature and duration for your specific cell line. 2. Ensure complete cell lysis to release all HPK1 protein for analysis.
High protein expression levels. 1. Titrate the amount of cell lysate used in the assay to ensure the inhibitor concentration is sufficient to engage a significant fraction of the target protein.

Data Presentation

Table 1: Hypothetical Kinome Selectivity Profile of this compound

Kinase IC50 (nM) Selectivity (Fold vs. HPK1)
HPK1 10 1
JAK150050
ZAK1,200120
MINK12,500250
TNIK>10,000>1,000

Table 2: Summary of Experimental Approaches for Off-Target Identification

Method Principle Information Gained Considerations
Kinome Scan In vitro kinase activity or binding assays against a large panel of kinases.Kinase selectivity profile, IC50/Kd values for off-targets.Does not always reflect cellular activity.[11]
Chemical Proteomics Affinity-based pulldown of binding partners from cell lysates.Unbiased identification of direct protein binders (kinases and non-kinases).May identify non-functional interactions. Requires a suitable immobilized form of the inhibitor.[16]
CETSA Ligand-induced thermal stabilization of target proteins in cells or lysates.Target engagement in a cellular context, identification of cellular off-targets.Requires a specific antibody for each target of interest for western blot-based detection.
Phosphoproteomics Mass spectrometry-based quantification of phosphorylation changes across the proteome.Insight into downstream signaling effects of on- and off-target inhibition.Does not directly identify the off-target protein.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Plate Preparation: In a multi-well plate, add the diluted this compound to the reaction buffer containing a panel of purified human kinases.

  • Reaction Initiation: Start the kinase reaction by adding the ATP and the specific substrate for each kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble HPK1 (and potential off-targets) by western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature indicates target engagement.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 (MAP4K1) SLP76->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 HPK1->SLP76 Phosphorylates (Ser376) (Negative Regulation) Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits NFkB NF-κB PLCg1->NFkB AP1 AP-1 Vav1->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) AP1->Cytokines NFkB->Cytokines

Caption: Hpk1 Signaling Pathway and Point of Inhibition.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Screening Tier 1: Off-Target Screening Hypothesis->Screening KinomeScan Kinome Scan Screening->KinomeScan ChemProteomics Chemical Proteomics Screening->ChemProteomics Validation Tier 2: Cellular Validation KinomeScan->Validation ChemProteomics->Validation CETSA CETSA Validation->CETSA Phospho Phosphoproteomics Validation->Phospho DoseResponse Dose-Response Analysis Validation->DoseResponse Mitigation Tier 3: Mitigation Strategy Validation->Mitigation Analog Synthesize More Selective Analog Mitigation->Analog DoseAdj Adjust Experimental Dose Mitigation->DoseAdj End End: Characterized Inhibitor Profile Mitigation->End

Caption: Workflow for Identifying and Mitigating Off-Target Effects.

References

Technical Support Center: Optimizing Hpk1-IN-17 Treatment for Maximal T Cell Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Hpk1-IN-17, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), to achieve maximal T cell response. The information provided is based on published data for similar HPK1 inhibitors and general principles of T cell biology.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in T cells?

This compound is a small molecule inhibitor that targets the kinase activity of HPK1. HPK1 is a negative regulator of T cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately, the attenuation of the TCR signal.[1] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to enhanced T cell activation, cytokine production, and proliferation.[1][4]

Q2: What is the recommended starting concentration and treatment duration for this compound?

Based on preclinical studies with various HPK1 inhibitors, a starting concentration in the range of 100 nM to 1 µM is recommended for in vitro T cell assays.[4] The optimal concentration should be determined empirically through a dose-response experiment. For treatment duration, initial experiments can be conducted with a 24-hour pre-treatment before T cell activation, followed by continuous exposure for 48 to 72 hours.[2][5][6] The optimal duration will depend on the specific experimental goals and T cell subset being studied.

Q3: What are the expected effects of this compound on different T cell subsets?

This compound is expected to enhance the function of both CD4+ and CD8+ T cells.[2] Inhibition of HPK1 has been shown to increase the production of Th1 cytokines such as IFN-γ and IL-2 in both T cell populations.[2][4] Furthermore, HPK1 inhibition can augment the cytotoxic activity of CD8+ T cells.[1]

Q4: Can this compound be combined with other immunotherapies?

Yes, preclinical evidence suggests that combining HPK1 inhibitors with other immunotherapies, such as PD-1 checkpoint blockade, can have synergistic effects.[2][6] By enhancing the primary T cell response, this compound may increase the efficacy of checkpoint inhibitors in overcoming tumor-induced immunosuppression.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No significant increase in T cell activation or cytokine production. 1. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit HPK1. 2. Short treatment duration: The incubation time with the inhibitor may be insufficient to elicit a measurable effect. 3. Poor T cell viability: The inhibitor may be causing cytotoxicity at the tested concentration. 4. Weak TCR stimulation: The primary activation signal may be too weak to induce a strong response, even with HPK1 inhibition.1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration. 2. Increase the treatment duration (e.g., up to 72 hours). 3. Assess T cell viability using a viability dye (e.g., Propidium Iodide, 7-AAD) by flow cytometry. If cytotoxic, reduce the concentration. 4. Optimize the concentration of anti-CD3/CD28 antibodies or the antigen concentration.
High variability between replicate experiments. 1. Inconsistent cell handling: Variations in cell plating density, washing steps, or timing of reagent addition. 2. Donor-to-donor variability: Primary human T cells can exhibit significant functional differences between donors. 3. Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage of the compound.1. Standardize all experimental procedures and ensure consistent execution. 2. Use T cells from multiple donors to assess the range of responses and ensure the observed effect is not donor-specific. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected decrease in T cell function at high concentrations. 1. Off-target effects: At high concentrations, the inhibitor may be affecting other kinases involved in T cell activation. 2. Cellular toxicity: High concentrations of the inhibitor may be inducing apoptosis or necrosis.1. Consult kinome profiling data for this compound if available to identify potential off-target kinases. Consider using a more selective HPK1 inhibitor if off-target effects are suspected. 2. Perform a detailed cytotoxicity assessment across a wide range of concentrations.

Quantitative Data Summary

The following tables summarize the effects of HPK1 inhibitors on T cell responses based on published literature.

Table 1: Effect of HPK1 Inhibitors on T Cell Cytokine Production

InhibitorCell TypeTreatment DurationConcentrationFold Increase in IFN-γFold Increase in IL-2
Compound 1Human CD4+ T cells72 hours1 µM~2.5~3.0
Compound 1Human CD8+ T cells72 hours1 µM~3.0~4.0
CompKHuman CD8+ T cells48 hours1 µM~2.0Not Reported
PF-07265028Human T cellsNot Specified>1 µMNot SpecifiedSignificant Increase

Table 2: Effect of HPK1 Inhibitors on SLP-76 Phosphorylation

InhibitorCell TypeTreatment DurationConcentration for >90% Inhibition
PF-07265028Primary Human T cellsNot Specified~1 µM
CompKHuman CD4+ & CD8+ T cells60 minutes~300 nM

Experimental Protocols

Protocol 1: In Vitro Human T Cell Activation and Cytokine Analysis
  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Plate the purified T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

  • Activate the T cells by adding soluble anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Collect the supernatant and measure the concentration of IFN-γ and IL-2 using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) kit.

Protocol 2: Phospho-Flow Cytometry for SLP-76 Phosphorylation
  • Isolate and purify human T cells as described in Protocol 1.

  • Treat the T cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the T cells with anti-CD3/CD28 antibodies for 15-30 minutes.

  • Fix the cells immediately with a paraformaldehyde-based fixation buffer.

  • Permeabilize the cells with a methanol-based permeabilization buffer.

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-SLP-76 in the T cell populations.

Visualizations

Hpk1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 Hpk1 Hpk1 LAT->Hpk1 Recruitment pSLP76 pSLP76 (S376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Hpk1->SLP76 Phosphorylates Degradation SLP76 Degradation pSLP76->Degradation Degradation->Downstream Inhibits Activation T Cell Activation Downstream->Activation Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1 Inhibits

Caption: Hpk1 signaling pathway in T cells and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation 1. Cell Preparation cluster_Treatment 2. Treatment cluster_Activation 3. T Cell Activation cluster_Analysis 4. Endpoint Analysis Isolate_PBMC Isolate PBMCs Purify_TCells Purify T Cells Isolate_PBMC->Purify_TCells Pretreat Pre-treat with this compound (Dose-response & Time-course) Purify_TCells->Pretreat Activate_TCells Activate with anti-CD3/CD28 Pretreat->Activate_TCells Cytokine Cytokine Measurement (ELISA, CBA) Activate_TCells->Cytokine Proliferation Proliferation Assay (CFSE, Thymidine) Activate_TCells->Proliferation Phospho Phospho-flow Cytometry (pSLP-76) Activate_TCells->Phospho

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Start Start Troubleshooting Problem No Enhanced T Cell Response Start->Problem Check_Concentration Is Concentration Optimal? Problem->Check_Concentration Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Check_Duration Is Duration Sufficient? Check_Concentration->Check_Duration Yes Dose_Response->Check_Concentration Time_Course Perform Time-Course Check_Duration->Time_Course No Check_Viability Is Viability >90%? Check_Duration->Check_Viability Yes Time_Course->Check_Duration Viability_Assay Run Viability Assay Check_Viability->Viability_Assay No Check_Stimulation Is TCR Stimulation Strong? Check_Viability->Check_Stimulation Yes Viability_Assay->Check_Viability Optimize_Stimulation Optimize anti-CD3/CD28 Check_Stimulation->Optimize_Stimulation No Success Problem Resolved Check_Stimulation->Success Yes Optimize_Stimulation->Check_Stimulation

Caption: Troubleshooting logic for suboptimal T cell response with this compound.

References

Technical Support Center: Troubleshooting Hpk1-IN-17 Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the potential instability of Hpk1-IN-17 in long-term cell culture experiments. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to help identify and resolve issues related to compound performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2] By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, making it a valuable tool for immuno-oncology research.

Q2: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?

Several factors could contribute to a decrease in efficacy over time. The most common reasons include:

  • Compound Instability: this compound, like many small molecules, may degrade or be metabolized by cells when incubated for extended periods at 37°C in culture media.

  • Inadequate Dosing Schedule: If the compound has a short half-life in culture, the initial concentration may not be sustained, leading to a loss of target engagement.

  • Cellular Resistance: Prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms in cancer cell lines.

  • Improper Storage and Handling: Incorrect storage of the stock solution can lead to degradation before it is even added to the culture.

Q3: How should I properly store and handle my this compound stock solution?

Based on vendor recommendations, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO. One supplier suggests a solubility of up to 83.33 mg/mL in DMSO.[3] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with this compound instability in long-term cell culture.

Table 1: Troubleshooting Common Issues with this compound
Observed Issue Potential Cause Recommended Action
Gradual loss of expected phenotype over several days. Compound degradation in culture media at 37°C.1. Perform a stability study of this compound in your specific cell culture media (see Experimental Protocol 1). 2. Increase the frequency of media changes with fresh compound.
Initial effect is observed, but then diminishes rapidly. Cellular metabolism of the compound.1. Investigate potential metabolic pathways for pyrrolopyridine-based inhibitors in your cell type. 2. Consider using a higher initial concentration or more frequent dosing.
Inconsistent results between experiments. Improper storage or handling of this compound stock solution.1. Prepare fresh aliquots of the stock solution from a new vial. 2. Verify the concentration of the stock solution via spectrophotometry or HPLC.
High levels of cell death not related to the expected phenotype. Off-target effects or cytotoxicity at the concentration used.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Search for literature on known off-target effects of pyrrolopyridine kinase inhibitors.
No observable effect of the compound at any concentration. Poor solubility or precipitation of the compound in culture media.1. Visually inspect the culture media for any signs of precipitation after adding this compound. 2. Pre-warm the media before adding the compound and mix thoroughly. 3. Consider using a solubilizing agent if compatible with your cell line.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the rate of degradation of this compound in your specific cell culture medium at 37°C over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 37°C incubator with 5% CO2

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Appropriate HPLC column (e.g., C18) and mobile phases.

Methodology:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.[4][5]

    • HPLC-UV: Develop a method that provides good separation of the this compound peak from any potential degradation products. Quantify the peak area at each time point relative to the t=0 sample.

    • LC-MS: This method offers higher sensitivity and specificity and can help in identifying potential degradation products.[6]

  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

Protocol 2: Western Blot Analysis of HPK1 Target Engagement

Objective: To indirectly assess the activity of this compound over time by measuring the phosphorylation of a downstream target. A decrease in target inhibition would suggest a loss of active compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Methodology:

  • Seed your cells in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound at your desired concentration.

  • At various time points (e.g., 1, 6, 12, 24, 48 hours), lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibodies against phospho-SLP-76, total SLP-76, and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • Quantify the band intensities for phospho-SLP-76 and normalize to total SLP-76 and the loading control. A sustained decrease in the phospho-SLP-76 signal over time indicates continued inhibitor activity.

Quantitative Data Summary

Table 2: Chemical and Physical Properties of this compound
Property Value Reference
Molecular Formula C26H28N6O[4]
Molecular Weight 440.54 g/mol [4]
CAS Number 2403600-07-5[4]
Solubility (DMSO) ≥ 83.33 mg/mL[3]
Appearance Solid[4]

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activates NFkB NF-κB Activation SLP76->NFkB JNK JNK Activation SLP76->JNK p_SLP76 p-SLP-76 (Ser376) (Inactive) HPK1->p_SLP76 Phosphorylates Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits Degradation Ubiquitination & Degradation p_SLP76->Degradation T_Cell_Activation T-Cell Activation & Cytokine Production Degradation->T_Cell_Activation Inhibits NFkB->T_Cell_Activation JNK->T_Cell_Activation

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Decreased this compound Efficacy check_storage 1. Verify Stock Solution Storage & Handling start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper assess_stability 2. Assess Compound Stability in Media (Protocol 1) check_storage->assess_stability Proper prepare_fresh->assess_stability stable Is it stable? assess_stability->stable unstable Increase Media Change Frequency with Fresh Compound assess_stability->unstable No check_target 3. Verify Target Engagement (Protocol 2) stable->check_target Yes end Resolution unstable->end target_engaged Is target engagement sustained? check_target->target_engaged target_lost Consider Cellular Metabolism or Resistance target_engaged->target_lost No optimize_dose 4. Optimize Concentration (Dose-Response Curve) target_engaged->optimize_dose Yes target_lost->end toxic Is there cytotoxicity? optimize_dose->toxic lower_dose Lower Concentration toxic->lower_dose Yes toxic->end No lower_dose->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing Hpk1-IN-17 Concentration for T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Hpk1-IN-17 in your T cell proliferation assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you determine the optimal concentration of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP-76), leading to the attenuation of the T cell activation signal.[3] By inhibiting HPK1, this compound is expected to block this negative feedback loop, thereby enhancing T cell activation, proliferation, and cytokine production.[1]

Q2: What is a good starting concentration range for this compound in a T cell proliferation assay?

A2: While the optimal concentration for this compound must be determined empirically, a good starting point for a dose-response experiment can be inferred from the IC50 values of other known HPK1 inhibitors. For example, the HPK1 inhibitor KHK-6 has an IC50 of 20 nM, and HPK1-IN-3 has an IC50 of 0.5 nM.[2][4] Therefore, a reasonable starting range to test for this compound would be from 0.1 nM to 10 µM, with logarithmic dilutions.

Q3: What are the common methods to measure T cell proliferation?

A3: A widely used method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which can be analyzed by flow cytometry.[5][6][7][8] As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a stepwise halving of fluorescence intensity. This allows for the visualization of successive generations of proliferating cells. Other methods include [3H]-thymidine incorporation assays and cell viability assays like MTT.

Q4: How can I assess the potential cytotoxicity of this compound?

A4: It is crucial to differentiate between inhibition of proliferation and cell death due to toxicity. This can be achieved by including a viability dye (e.g., Propidium Iodide, 7-AAD, or a live/dead fixable dye) in your flow cytometry panel for the CFSE assay. Additionally, you can perform a separate cytotoxicity assay, such as an LDH release assay or a trypan blue exclusion assay, in parallel with your proliferation experiment. One study noted that another HPK1 inhibitor, "Compound 1," did not affect T cell viability at doses lower than 2.5 µM.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a CFSE-based T Cell Proliferation Assay

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for enhancing T cell proliferation.

Materials:

  • Human or mouse T cells (e.g., purified from PBMCs or splenocytes)

  • This compound (stock solution in DMSO)

  • CFSE staining solution (e.g., 5 mM in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or activation beads)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

  • Viability dye (e.g., Propidium Iodide)

Procedure:

  • T Cell Isolation: Isolate T cells from your source of choice using standard laboratory procedures.

  • CFSE Labeling:

    • Resuspend T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM (optimization may be required) and incubate for 10-15 minutes at 37°C, protected from light.[7][8]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Plating and this compound Treatment:

    • Resuspend CFSE-labeled T cells in complete medium at a density of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • T Cell Activation:

    • Add 50 µL of T cell activation reagents (e.g., pre-coated anti-CD3/CD28 antibodies or activation beads at the manufacturer's recommended concentration) to each well.

    • Include an unstimulated control (CFSE-labeled cells without activation) and a stimulated control (CFSE-labeled cells with activation reagents and vehicle control).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with a viability dye according to the manufacturer's protocol.

    • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample.

    • Analyze the data using appropriate software to gate on live, single cells and visualize the CFSE dilution profiles.

Data Presentation

Table 1: Example Dose-Response of this compound on T Cell Proliferation

This compound Conc.% Proliferating CellsProliferation Index% Viability
Unstimulated<5%1.0>95%
Stimulated (Vehicle)60%2.5>90%
0.1 nM65%2.8>90%
1 nM75%3.2>90%
10 nM85%3.8>90%
100 nM90%4.1>85%
1 µM88%4.070%
10 µM50%2.140%

Note: This is hypothetical data for illustrative purposes. Your results may vary.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low T cell proliferation in the stimulated control. Suboptimal T cell activation.Titrate the concentration of anti-CD3/CD28 antibodies or activation beads. Ensure T cells are healthy and viable before starting the assay.
T cells are from a non-responder donor.If possible, screen multiple donors.
High background fluorescence in the CFSE channel. Incomplete removal of unbound CFSE.Ensure thorough washing of cells after CFSE staining.[5]
High cell death leading to autofluorescence.Use a viability dye to exclude dead cells from the analysis. Optimize cell culture conditions to improve viability.
No significant effect of this compound on proliferation. This compound concentration is too low.Test a higher concentration range.
The inhibitor is inactive.Verify the integrity and activity of the this compound stock solution.
The assay is already at maximal proliferation.Use a suboptimal T cell stimulation to create a window for observing enhancement by the inhibitor.
Decreased proliferation at high this compound concentrations. Cytotoxicity of the inhibitor.Correlate the decrease in proliferation with a decrease in cell viability using a viability dye. Test a lower concentration range.
Off-target effects of the inhibitor.If possible, test the inhibitor on other kinases to assess its selectivity.
High well-to-well variability. Inconsistent cell numbers or reagent addition.Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.

Visualizations

HPK1_Signaling_Pathway TCR T Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 activates CD28 CD28 CD28->SLP76 co-stimulates HPK1 HPK1 SLP76->HPK1 recruits & activates Activation T Cell Activation (Proliferation, Cytokine Release) SLP76->Activation pSLP76 p-SLP-76 HPK1->pSLP76 phosphorylates Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits Degradation Signal Attenuation & SLP-76 Degradation pSLP76->Degradation Degradation->Activation inhibits

Caption: HPK1 signaling pathway in T cell activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_T_Cells 1. Isolate T Cells CFSE_Labeling 2. Label with CFSE Isolate_T_Cells->CFSE_Labeling Plate_Cells 3. Plate Cells CFSE_Labeling->Plate_Cells Add_Inhibitor 4. Add this compound (Dose-Response) Plate_Cells->Add_Inhibitor Activate_Cells 5. Add Activation Stimuli (e.g., anti-CD3/CD28) Add_Inhibitor->Activate_Cells Incubate 6. Incubate for 3-5 Days Activate_Cells->Incubate Stain_Viability 7. Stain with Viability Dye Incubate->Stain_Viability Flow_Cytometry 8. Analyze by Flow Cytometry Stain_Viability->Flow_Cytometry

Caption: Workflow for determining optimal this compound concentration.

References

minimizing Hpk1-IN-17 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is intended for research purposes only. Hpk1-IN-17 is an investigational compound, and its toxicological properties have not been fully elucidated. The information provided here is based on general principles of kinase inhibitor use in primary cell cultures and should be adapted to your specific experimental context. Always perform a thorough literature search and conduct appropriate validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells.[2] It functions as a negative regulator of immune cell activation.[1][3] Specifically, upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets like SLP-76, leading to a dampening of the T-cell activation signal.[2][3][4] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, which can result in enhanced T-cell activation and proliferation.[3]

Q2: Why am I observing toxicity in my primary cell cultures with this compound?

A2: Toxicity in primary cell cultures when using kinase inhibitors like this compound can arise from several factors:

  • Off-target effects: The inhibitor may be acting on other kinases besides HPK1, leading to unintended and toxic consequences for the cells.

  • High concentration: The concentration of the inhibitor may be too high for the specific primary cell type you are using, leading to generalized cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, especially at higher concentrations.

  • On-target toxicity: In some cases, the intended biological effect of inhibiting HPK1 might lead to cellular stress or death, depending on the context and cell type.

  • Cell culture conditions: Primary cells are sensitive to their environment. Suboptimal culture conditions can exacerbate the toxic effects of any treatment.

Q3: What are the typical working concentrations for this compound?

A3: The optimal working concentration for this compound will vary depending on the primary cell type and the specific experimental goals. It is crucial to perform a dose-response curve to determine the optimal concentration for your system. As a starting point, you can test a range of concentrations from low nanomolar to low micromolar. For a similar HPK1 inhibitor, "Compound 1," effects on T-cell activation were observed at concentrations below 2.5µM without affecting cell viability.[1]

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.
Potential Cause Recommended Solution
Concentration of this compound is too high. Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Use a concentration well below the CC50 for your functional assays.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is below a non-toxic level (typically <0.1% for DMSO). Run a solvent-only control to assess its toxicity.
Off-target effects of the inhibitor. If possible, test the effect of a structurally different HPK1 inhibitor to see if the toxicity is compound-specific. You can also perform a kinome scan to identify potential off-targets.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and not stressed before starting the experiment. Use appropriate media, supplements, and cell densities.
Issue 2: Inconsistent results or high variability between experiments.
Potential Cause Recommended Solution
Variability in primary cell isolates. Primary cells from different donors can have significant biological variability. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors.
Inconsistent inhibitor preparation. Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Fluctuations in cell culture conditions. Maintain consistent cell culture practices, including media composition, incubation times, and cell passage numbers (if applicable).
Issue 3: No observable effect of this compound on my cells.
Potential Cause Recommended Solution
Concentration of this compound is too low. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for HPK1 activity. Use a concentration at or above the IC50 for your functional assays.
Low or no expression of HPK1 in your cells. Confirm that your primary cell type expresses HPK1 using techniques like Western blot or qPCR.
Inhibitor is inactive. Verify the identity and purity of your this compound compound. If possible, use a positive control (a cell line or condition known to be sensitive to HPK1 inhibition).
Inappropriate assay for detecting the effect. Ensure that your experimental readout is appropriate for detecting the consequences of HPK1 inhibition. For example, if you are studying T-cell activation, you might measure cytokine production or proliferation.

Quantitative Data Summary

The following tables provide illustrative data for guiding experimental design. Note: These values are hypothetical and should be determined experimentally for your specific system.

Table 1: Example Concentration Ranges for this compound in Different Primary Cell Types

Primary Cell TypeSuggested Starting Concentration RangeMaximum Recommended DMSO Concentration
Human Pan-T Cells10 nM - 2.5 µM0.1%
Human CD8+ T Cells10 nM - 2.5 µM0.1%
Human B Cells50 nM - 5 µM0.1%
Mouse Splenocytes50 nM - 5 µM0.1%

Table 2: Illustrative IC50 and CC50 Values for this compound

AssayCell TypeIllustrative Value
IC50 (HPK1 Kinase Activity)Biochemical Assay5 nM
IC50 (TCR-induced IL-2 production)Jurkat T-cells50 nM
CC50 (Cell Viability)Human Primary T-cells> 5 µM
CC50 (Cell Viability)Human Primary B-cells> 5 µM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add the different concentrations of this compound to the cells and incubate for a period relevant to your experiment (e.g., 24-72 hours).

  • Assay: Perform a cell viability assay, such as an MTT or a live/dead staining assay.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.

Protocol 2: Assessing the Effect of this compound on T-Cell Activation
  • Cell Preparation: Isolate primary T-cells from your source (e.g., human PBMCs or mouse spleen).

  • Pre-treatment: Pre-incubate the T-cells with different concentrations of this compound (below the CC50) for 1-2 hours. Include a vehicle-only control.

  • Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 24-72 hours.

  • Readout: Measure T-cell activation markers. This can include:

    • Cytokine production: Measure the concentration of cytokines like IL-2 and IFN-γ in the supernatant using ELISA.

    • Proliferation: Measure cell proliferation using assays like CFSE dilution or BrdU incorporation.

    • Surface marker expression: Analyze the expression of activation markers like CD25 and CD69 by flow cytometry.

Visualizations

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Signaling TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT_Gads LAT/Gads Complex ZAP70->LAT_Gads phosphorylates HPK1 HPK1 (MAP4K1) LAT_Gads->HPK1 recruits SLP76 SLP-76 LAT_Gads->SLP76 recruits HPK1->SLP76 phosphorylates (Ser376) [Negative Regulation] PLCg1 PLCγ1 Activation SLP76->PLCg1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->T_Cell_Activation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits

Caption: HPK1 signaling pathway in T-cells.

Experimental_Workflow Workflow for Minimizing this compound Toxicity start Start: Isolate Primary Cells dose_response 1. Dose-Response Curve (e.g., MTT assay) start->dose_response determine_cc50 2. Determine CC50 dose_response->determine_cc50 select_conc 3. Select Working Concentrations (< CC50) determine_cc50->select_conc functional_assay 4. Perform Functional Assay (e.g., T-cell activation) select_conc->functional_assay controls Include Controls: - Vehicle (DMSO) only - Untreated cells functional_assay->controls analyze 5. Analyze Results functional_assay->analyze

References

addressing batch-to-batch variability of Hpk1-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Hpk1-IN-17. While batch-to-batch variability is not a widely reported issue for this compound, this guide provides the tools to identify and address potential inconsistencies in inhibitor performance.

Troubleshooting Guide: Addressing Inconsistent this compound Activity

This guide is designed to help you troubleshoot experiments where this compound is not performing as expected. Inconsistent results could be due to a number of factors, including potential batch-to-batch variability.

Question: My this compound inhibitor shows reduced or no activity in my cellular assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Degradation - Ensure proper storage of this compound (typically at -20°C or -80°C, desiccated). - Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots. - Prepare fresh working solutions from a new aliquot for each experiment.
Incorrect Concentration - Verify the initial concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer. - Double-check all dilution calculations. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Cellular Factors - High cell density can lead to increased metabolism of the inhibitor. Optimize cell seeding density. - The presence of serum in the culture medium can sometimes interfere with inhibitor activity. Consider reducing serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cells.[1]
Assay-Specific Issues - Ensure that the readout for your assay (e.g., phosphorylation of a downstream target) is within the linear range. - Confirm that the stimulation of the Hpk1 pathway (e.g., with anti-CD3/CD28) is robust and consistent.
Potential Batch-to-Batch Variability - If you suspect batch variability, it is crucial to validate the potency of the new batch. See the "Experimental Protocols" section for a detailed in vitro kinase assay protocol. - Compare the IC50 values of the new and old batches in parallel experiments.

Question: I am observing unexpected off-target effects with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Promiscuity - While this compound is reported to be selective, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[2] - Perform a dose-response experiment to identify the lowest effective concentration that minimizes off-target effects. - Use a structurally unrelated Hpk1 inhibitor as a control to confirm that the observed phenotype is due to Hpk1 inhibition.
Impure Compound - Purity of the inhibitor is critical. If you suspect impurities in your batch, consider obtaining a certificate of analysis (CoA) from the supplier, which should detail the purity of the compound. - If a CoA is not available or if you still have concerns, you may need to consider sourcing the inhibitor from a different supplier.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in DMSO. For cellular experiments, it is important to keep the final DMSO concentration below a level that is non-toxic to your cells, usually less than 0.5%.

Q2: How should I store my this compound stock solution?

A2: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C. This will prevent degradation that can occur with multiple freeze-thaw cycles.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production.[3]

Q4: What are the key downstream targets to monitor for Hpk1 activity?

A4: A key downstream substrate of HPK1 is SLP-76. Inhibition of HPK1 leads to a decrease in the phosphorylation of SLP-76 at Ser376. Monitoring the phosphorylation status of SLP-76 is a reliable method to assess the cellular activity of this compound.

Data Presentation: Example Batch Comparison

In the absence of publicly available data on this compound batch variability, the following table provides an example of how you could present your own validation data.

Parameter Batch A (Previous) Batch B (New) Expected Outcome for Consistency
Purity (from CoA) 99.5%99.2%Purity should be high (>98%) and comparable between batches.
In Vitro IC50 (HPK1) 15 nM18 nMIC50 values should be within a similar range (e.g., +/- 2-fold).
Cellular EC50 (pSLP-76) 150 nM175 nMCellular potency should also be comparable between batches.

Experimental Protocols

Protocol: In Vitro HPK1 Kinase Assay for Batch Validation

This protocol describes a method to determine the IC50 of this compound against purified HPK1 enzyme. This is a critical step in validating a new batch of the inhibitor. Commercially available HPK1 kinase assay kits can also be used.[4][5]

Materials:

  • Purified recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (from both old and new batches)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound dilutions:

    • Prepare a serial dilution of this compound from both the old and new batches in DMSO. A typical concentration range to test would be from 1 µM down to 0.1 nM.

    • Prepare a DMSO-only control.

  • Prepare kinase reaction mix:

    • In kinase assay buffer, prepare a solution containing HPK1 enzyme and MBP substrate at their optimal concentrations (to be determined empirically, but typically in the low ng/µL range for the enzyme and µg/µL range for the substrate).

  • Set up the kinase reaction:

    • Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare a solution of ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km for HPK1 if known, or a standard concentration (e.g., 10 µM).

  • Incubate:

    • Incubate the plate at room temperature for 60 minutes.

  • Detect kinase activity:

    • Follow the instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the ADP generated into a luminescent signal.

  • Read luminescence:

    • Read the luminescence on a plate reader.

  • Data analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch of this compound.

Visualizations

Hpk1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 activates SLP76_LAT SLP-76/LAT Complex ZAP70->SLP76_LAT phosphorylates Hpk1 Hpk1 SLP76_LAT->Hpk1 activates T_Cell_Activation T-Cell Activation SLP76_LAT->T_Cell_Activation promotes p_SLP76 p-SLP-76 (Ser376) Hpk1->p_SLP76 phosphorylates Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1 inhibits Degradation 14-3-3 Binding & SLP-76 Degradation p_SLP76->Degradation leads to Degradation->T_Cell_Activation suppresses

Caption: Simplified Hpk1 signaling pathway in T-cells.

Experimental_Workflow start Start: Inconsistent this compound Activity check_basics Check Basic Experimental Parameters (Storage, Conc., etc.) start->check_basics problem_solved1 Problem Solved check_basics->problem_solved1 Issue Resolved suspect_batch Suspect Batch-to-Batch Variability check_basics->suspect_batch Issue Persists end End problem_solved1->end validate_batch Perform In Vitro Kinase Assay for Batch Validation suspect_batch->validate_batch compare_ic50 Compare IC50 of New Batch to Old Batch validate_batch->compare_ic50 ic50_ok IC50 is Consistent compare_ic50->ic50_ok ic50_not_ok IC50 is Inconsistent compare_ic50->ic50_not_ok troubleshoot_assay Further Troubleshoot Cellular Assay ic50_ok->troubleshoot_assay contact_supplier Contact Supplier for Replacement/CoA ic50_not_ok->contact_supplier contact_supplier->end troubleshoot_assay->end

Caption: Troubleshooting workflow for this compound.

References

overcoming resistance to Hpk1-IN-17 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-17, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3][4][5] By inhibiting HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.[2][3][5]

Q2: In which cancer cell lines is this compound expected to be effective?

A2: The effectiveness of this compound is primarily linked to its immunomodulatory role rather than direct cytotoxicity to cancer cells. Therefore, its efficacy is most relevant in the context of co-culture systems with immune cells or in in vivo models where an immune response can be mounted against the tumor. The primary targets of this compound are immune cells, particularly T-cells.

Q3: What are the known resistance mechanisms to this compound?

A3: Currently, there are no specific studies documenting resistance mechanisms to this compound in cancer cell lines. However, based on general mechanisms of resistance to kinase inhibitors, particularly those targeting the MAPK pathway, potential resistance mechanisms could include:

  • Target Alteration: Mutations in the MAP4K1 gene that prevent this compound from binding to the HPK1 protein.

  • Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of HPK1. This could involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.[6][7][8][9][10]

  • Drug Efflux: Increased expression of drug efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as the presence of immunosuppressive cytokines or regulatory cells, could counteract the immunostimulatory effects of this compound.[7]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no inhibitory effect of this compound on T-cell suppression. Compound Degradation: Improper storage or handling of this compound.Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions: Incorrect concentration of the inhibitor, insufficient incubation time, or issues with cell viability.Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Ensure cells are healthy and in the logarithmic growth phase.
Cell Line Insensitivity: The specific immune cell line or primary cells used may have intrinsic resistance to HPK1 inhibition.Test a panel of different immune cell lines or primary cells. Consider using cells with known sensitivity to other HPK1 inhibitors as a positive control.
Development of resistance to this compound over time in a co-culture model. Emergence of Resistant Clones: Prolonged exposure to the inhibitor may lead to the selection of cancer cells with acquired resistance mechanisms.1. Verify Target Engagement: Confirm that this compound is still inhibiting HPK1 in the resistant cells using a Western blot to assess the phosphorylation of downstream targets like SLP-76. 2. Sequence the MAP4K1 gene: Check for mutations in the kinase domain of HPK1 that might interfere with inhibitor binding. 3. Analyze Bypass Pathways: Use phosphoproteomics or Western blotting to investigate the activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt, other MAPKs).[9] 4. Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Reagent Variability: Inconsistent quality of reagents, including serum, cytokines, or the inhibitor itself.Use high-quality reagents from a reliable source. Aliquot and store reagents properly to avoid degradation.

Quantitative Data

As specific IC50 values for this compound in various cancer cell lines are not widely published, the following table provides a summary of the reported IC50 values for other representative HPK1 inhibitors to offer a general reference for expected potency.

InhibitorCell LineAssay TypeIC50 (nM)Reference
Compound ISR-05-Kinase Assay24,200[11]
Compound ISR-03-Kinase Assay43,900[11]
DasatinibHCT 116Cytotoxicity140[12]
DasatinibMCF7Cytotoxicity670[12]
DasatinibH460Cytotoxicity9,000[12]
SorafenibHCT 116Cytotoxicity18,600[12]
SorafenibMCF7Cytotoxicity16,000[12]
SorafenibH460Cytotoxicity18,000[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cells or immune cells.

Materials:

  • This compound

  • Target cell line (e.g., Jurkat T-cells, or a cancer cell line for co-culture)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Hpk1 Signaling Pathway

Objective: To analyze the effect of this compound on the phosphorylation of downstream targets of HPK1.

Materials:

  • This compound

  • Target immune cells (e.g., Jurkat T-cells or primary T-cells)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-HPK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Pre-treat immune cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway.

  • Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR/CD3 Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 ERK ERK LAT->ERK NFkB NF-κB LAT->NFkB Hpk1 HPK1 SLP76->Hpk1 Activation PLCg1 PLCγ1 SLP76->PLCg1 Hpk1->SLP76 Phosphorylation (Ser376) (Inhibition) T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->T_Cell_Activation AP1 AP-1 ERK->AP1 AP1->T_Cell_Activation NFkB->T_Cell_Activation Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1

Caption: Hpk1 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Reduced Efficacy of This compound Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Assay Optimize Assay Conditions (Time, Cell Density) Check_Compound->Check_Assay Compound OK No_Resistance Issue Resolved: Likely Technical Error Check_Compound->No_Resistance Compound Degraded Target_Engagement Confirm HPK1 Inhibition (p-SLP-76 Western Blot) Check_Assay->Target_Engagement Assay OK Check_Assay->No_Resistance Assay Suboptimal Sequence_HPK1 Sequence MAP4K1 Gene for Mutations Target_Engagement->Sequence_HPK1 Inhibition Confirmed Target_Engagement->No_Resistance No Inhibition Analyze_Bypass Investigate Bypass Pathways (Phospho-proteomics, WB) Sequence_HPK1->Analyze_Bypass No Mutations Found Resistance_Confirmed Resistance Mechanism Identified Sequence_HPK1->Resistance_Confirmed Mutation Found Combination_Therapy Consider Combination Therapy Analyze_Bypass->Combination_Therapy Bypass Pathway Activated Analyze_Bypass->Resistance_Confirmed No Obvious Bypass

Caption: Troubleshooting Workflow for this compound Resistance.

References

Hpk1-IN-17 Experiments: A Technical Support Center for Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitor, Hpk1-IN-17.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are not observing the expected increase in T-cell activation (e.g., IL-2 secretion, CD69 expression) after treating primary T-cells or Jurkat cells with this compound. What could be the issue?

A1: Several factors could contribute to a lack of T-cell activation. Here's a troubleshooting guide:

  • Cell Health and Stimulation:

    • Suboptimal T-cell Receptor (TCR) Stimulation: The activation of Hpk1 is dependent on TCR engagement. Ensure that your stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) are used at their optimal concentrations and incubation times. Titrate your stimuli to find the optimal dose for your specific cell type and density.

    • Poor Cell Viability: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. Perform a dose-response curve and assess cell viability using a standard method like Trypan Blue exclusion or a commercial viability assay.

    • Cell Density: Ensure you are using the recommended cell density for your assay, as this can impact cell-to-cell contact and activation efficiency.

  • Inhibitor Activity and Concentration:

    • Incorrect Inhibitor Concentration: The effective concentration of this compound can vary between cell-free biochemical assays and cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cellular context.[1]

    • Inhibitor Degradation: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.

  • Experimental Readout:

    • Timing of Readout: The kinetics of T-cell activation markers vary. For example, CD69 is an early activation marker, while IL-2 secretion occurs later. Optimize the time point for measuring your specific readout.

    • Assay Sensitivity: Verify the sensitivity and dynamic range of your IL-2 ELISA or flow cytometry staining for activation markers. Include appropriate positive and negative controls.

Q2: We are observing a paradoxical decrease in T-cell proliferation or an increase in apoptosis at certain concentrations of this compound. Is this expected?

A2: While counterintuitive, a decrease in T-cell proliferation or an increase in apoptosis at higher concentrations of kinase inhibitors can occur. This may not be a direct effect of Hpk1 inhibition but could be due to:

  • Off-Target Effects: Kinase inhibitors can have off-target effects, binding to other kinases with structural similarities to Hpk1.[2] These off-target kinases could be involved in pro-proliferative or survival pathways. Inhibition of these unintended targets could lead to the observed negative effects. Consider performing a kinase selectivity profile of this compound if not already available.

  • Activation-Induced Cell Death (AICD): While Hpk1 is a negative regulator of T-cell activation, its role in AICD is complex. In some contexts, sustained T-cell activation can lead to AICD. It's possible that at certain concentrations, this compound pushes T-cells into a state of hyperactivation that triggers apoptosis. You can assess this by measuring markers of apoptosis like Annexin V and propidium iodide staining.

  • Cellular Stress: High concentrations of any small molecule can induce cellular stress, leading to apoptosis. Ensure your experimental controls include a vehicle-only treatment to account for any solvent-induced toxicity.

Q3: Our in vivo experiments with this compound in a tumor model are not showing the expected anti-tumor efficacy. What are the potential reasons?

A3: Translating in vitro efficacy to an in vivo model introduces several additional complexities:

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Insufficient Drug Exposure: The dose and dosing schedule may not be achieving a sufficient concentration of this compound at the tumor site to inhibit Hpk1 effectively. PK studies are essential to determine the bioavailability, half-life, and tissue distribution of the inhibitor.

    • Poor Target Engagement: Even with adequate drug exposure, the inhibitor may not be engaging with Hpk1 in the tumor microenvironment. It is crucial to measure a pharmacodynamic biomarker, such as the phosphorylation of SLP-76 at Serine 376 (pSLP-76), in tumor-infiltrating lymphocytes (TILs) to confirm target engagement.

  • Tumor Microenvironment (TME):

    • Immunosuppressive TME: The TME can be highly immunosuppressive due to the presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines. Hpk1 inhibition alone may not be sufficient to overcome this suppression. Combination therapies, for instance with checkpoint inhibitors like anti-PD-1, may be necessary to achieve a robust anti-tumor response.[3][4]

    • Lack of Tumor Antigens: For an effective anti-tumor T-cell response, the tumor must express recognizable antigens. If the tumor model has low immunogenicity, even enhanced T-cell activation may not translate to tumor rejection.

  • Potential for Hpk1 as a Tumor Suppressor: In some non-hematopoietic cells, Hpk1 may function as a tumor suppressor.[5] If Hpk1 is expressed in the tumor cells of your model, its inhibition could paradoxically promote tumor growth. It is important to assess Hpk1 expression in both the immune and tumor compartments of your model.

Q4: We are concerned about potential off-target effects of this compound. What are the likely off-targets and how can we assess them?

A4: Due to the conserved nature of the ATP-binding pocket in kinases, off-target activity is a common concern with kinase inhibitors.

  • Likely Off-Targets: Kinases with high structural similarity to Hpk1, particularly other members of the MAP4K family, are potential off-targets. Additionally, some studies have suggested potential off-target effects of Hpk1 inhibitors on Janus kinases (JAKs).[6]

  • Assessing Off-Target Effects:

    • Kinome Profiling: The most comprehensive way to assess off-target effects is to perform a kinome-wide selectivity screen, where the activity of this compound is tested against a large panel of kinases.

    • Functional Assays for Specific Off-Targets: If you have a specific off-target of concern (e.g., JAK1), you can perform functional assays to assess its inhibition. For example, you could measure the phosphorylation of STAT proteins downstream of JAK1 activation.

    • Phenotypic Assays: Observe the effects of this compound on cell types that do not express Hpk1 but do express potential off-target kinases. Any observed activity would suggest off-target effects.

Quantitative Data Summary

ParameterHpk1-IN-32Hpk1-IN-3Compound 1 (Diaminopyrimidine Carboxamide)ISR-05ISR-03
Hpk1 IC50 65 nM[7]0.25 nM[8]Not specified, but potent[9]24.2 ± 5.07 µM[10][11]43.9 ± 0.134 µM[10][11]
Cellular Potency (IL-2 EC50) Not available108 nM (in human PBMCs)[8]226 nM (in human PBMCs)[9]Not availableNot available
Notes Selective Hpk1 inhibitor.[7]Potent and selective ATP-competitive inhibitor.[8]Cell-active inhibitor.[9]Novel hit scaffold.[10][11]Novel hit scaffold.[10][11]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SLP-76 (pSLP-76)

This protocol is for assessing Hpk1 target engagement in T-cells by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

  • Cell Lysis:

    • After treatment with this compound and TCR stimulation, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pSLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

    • Normalize the pSLP-76 signal to total SLP-76 or a loading control like GAPDH or β-actin.

Protocol 2: IL-2 ELISA

This protocol is for quantifying the secretion of IL-2 from activated T-cells as a functional readout of Hpk1 inhibition.

  • Sample Collection:

    • After treating T-cells with this compound and stimulating them, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant, which contains the secreted IL-2.

  • ELISA Procedure (using a commercial kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add the capture antibody to the wells of a 96-well plate and incubate.

    • Wash the wells.

    • Block the wells to prevent non-specific binding.

    • Add standards, controls, and samples to the appropriate wells and incubate.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate (e.g., TMB) and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of IL-2 in your samples.

Visualizations

Hpk1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Hpk1_inactive Hpk1 (inactive) Lck->Hpk1_inactive phosphorylates SLP76_LAT SLP-76/LAT Signalosome pSLP76 pSLP-76 (Ser376) SLP76_LAT->pSLP76 Downstream_signaling Downstream T-cell Activation (e.g., IL-2 production) SLP76_LAT->Downstream_signaling Hpk1_active Hpk1 (active) Hpk1_inactive->Hpk1_active Hpk1_active->SLP76_LAT phosphorylates SLP-76 Ub_degradation Ubiquitination & Degradation pSLP76->Ub_degradation Ub_degradation->SLP76_LAT disrupts Hpk1_IN_17 This compound Hpk1_IN_17->Hpk1_active inhibits

Caption: Hpk1 Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow start Unexpected Result (e.g., No T-cell Activation) check_cells Check Cell Health & Stimulation Conditions start->check_cells check_inhibitor Verify Inhibitor Concentration & Activity check_cells->check_inhibitor Cells OK solution_cells Optimize stimulation, check viability, adjust cell density check_cells->solution_cells Issue Found check_readout Validate Assay Readout & Timing check_inhibitor->check_readout Inhibitor OK solution_inhibitor Perform dose-response, use fresh inhibitor check_inhibitor->solution_inhibitor Issue Found off_target Consider Off-Target Effects check_readout->off_target Readout OK solution_readout Optimize timing, run proper controls check_readout->solution_readout Issue Found paradoxical Investigate Paradoxical Effects (e.g., AICD) off_target->paradoxical No Obvious Off-Targets solution_off_target Kinome screen, functional off-target assays off_target->solution_off_target Off-Targets Suspected invivo_issues Troubleshoot In Vivo Specific Issues (PK/PD, TME) paradoxical->invivo_issues No Paradoxical Effect solution_paradoxical Measure apoptosis markers paradoxical->solution_paradoxical Paradoxical Effect Observed solution_invivo PK/PD studies, assess TME, consider combo therapy invivo_issues->solution_invivo In Vivo Study

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

Hpk1-IN-17: A Comparative Analysis of Potency Against Published HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of Hpk1-IN-17 against other published hematopoietic progenitor kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway to offer a comprehensive resource for evaluating these therapeutic agents.

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This compound is described as a potent and selective inhibitor of HPK1. This guide places this compound in the context of other publicly disclosed HPK1 inhibitors by comparing their reported potencies.

Comparative Potency of HPK1 Inhibitors

The potency of various HPK1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and a selection of other published HPK1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as variations in assay conditions can influence the results.

InhibitorIC50 (nM)Assay TypeReference
This compound (Compound 73) Not Publicly DisclosedBiochemical AssayPatent WO2019238067A1
BGB-150251.04Biochemical Assay[1][2][3]
GNE-18581.9Biochemical Assay[4][5][6][7]
CFI-4024114.0 ± 1.3Not Specified[8][9]
Compound K (BMS)2.6Not Specified[6]
XHS2.6Kinase Assay[6]
Compound C170.05Not Specified[6]
Diaminopyrimidine carboxamide 220.061Not Specified[6]
M074-28652,930 ± 90Kinase Inhibition Assay[6]

While a specific IC50 value for this compound is not publicly available, it is designated as a "potent and selective inhibitor" in its patent documentation. The table above showcases several other inhibitors with exceptionally low nanomolar IC50 values, setting a high benchmark for potency in HPK1 inhibition.

HPK1 Signaling Pathway

HPK1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the downstream signaling required for T-cell activation, proliferation, and cytokine release. Inhibition of HPK1 blocks this negative feedback loop, leading to enhanced and sustained T-cell responses.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling cluster_T_Cell_Response T-Cell Response TCR TCR LAT LAT TCR->LAT NFkB NF-κB TCR->NFkB HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 14_3_3 14-3-3 SLP76->14_3_3 Recruitment NFAT NFAT PLCg1->NFAT AP1 AP-1 Vav1->AP1 Gads Gads LAT->Gads Gads->SLP76 Activation Activation NFkB->Activation AP1->Activation NFAT->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release Activation->Cytokine_Release HPK1->SLP76 Phosphorylation (Ser376) Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Inhibition Ub_Proteasome Ubiquitination & Degradation 14_3_3->Ub_Proteasome Induces Ub_Proteasome->SLP76 Degrades

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols for HPK1 Inhibition Assays

The determination of IC50 values for HPK1 inhibitors involves various biochemical and cellular assays. Below are generalized methodologies for commonly employed assays.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the HPK1 enzyme, the substrate (e.g., a generic peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Assay Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the HPK1 kinase domain by a test inhibitor. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® acceptor.

  • Reaction Components: The reaction includes the Eu-labeled HPK1, the Alexa Fluor®-labeled tracer, and the test inhibitor.

  • Competition Binding: The test inhibitor competes with the tracer for binding to the ATP pocket of the kinase.

  • FRET Measurement: The TR-FRET signal is measured. A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor. The IC50 value is calculated from the concentration-dependent decrease in the FRET signal.

pSLP-76 Cellular Assay (ELISA-based)

This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in a cellular context.

  • Cell Stimulation: A suitable T-cell line (e.g., Jurkat) or primary T-cells are pre-incubated with various concentrations of the HPK1 inhibitor. The cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

  • Cell Lysis: After a defined stimulation period, the cells are lysed to release the intracellular proteins.

  • ELISA: A sandwich ELISA is performed on the cell lysates. A capture antibody specific for total SLP-76 is coated on the plate. The lysate is added, followed by a detection antibody specific for the phosphorylated form of SLP-76 (pSLP-76 at Ser376).

  • Signal Detection: The amount of bound detection antibody is quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. The IC50 is determined by the concentration-dependent reduction in the pSLP-76 signal.

Conclusion

This compound is positioned within a competitive landscape of highly potent HPK1 inhibitors. While its specific IC50 value is not publicly detailed, its description as a "potent and selective" inhibitor suggests significant activity. The field has produced several compounds with sub-nanomolar to low nanomolar potency, such as BGB-15025 and GNE-1858, which serve as important benchmarks. The continued development and characterization of these inhibitors, using robust and standardized assays, will be crucial in advancing novel immuno-oncology therapies targeting the HPK1 pathway. Researchers are encouraged to consider the specific assay methodologies when comparing the potencies of different inhibitors.

References

Synergistic Anti-Tumor Effects of Hpk1-IN-17 in Combination with Anti-PD-1 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, is emerging as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of the synergistic effects of Hpk1-IN-17, a representative HPK1 inhibitor, when used in combination with anti-Programmed Cell Death Protein 1 (anti-PD-1) antibodies. The data presented herein, compiled from preclinical studies, demonstrates the potential of this combination therapy to enhance anti-tumor immunity and overcome resistance to checkpoint inhibitors.

Performance Comparison: Enhanced Anti-Tumor Efficacy

The combination of this compound and anti-PD-1 antibodies exhibits a significant synergistic effect in suppressing tumor growth. Preclinical data from a CT26 syngeneic mouse model of colon cancer demonstrates a substantial increase in tumor growth inhibition (TGI) with the combination therapy compared to either monotherapy alone.

Treatment GroupTumor Growth Inhibition (TGI) (%)
Vehicle Control0
This compound (unnamed specific inhibitor)42[1]
Anti-PD-1 Antibody36[1]
This compound + Anti-PD-1 Antibody95 [1]

This marked increase in efficacy suggests that this compound can sensitize tumors to anti-PD-1 therapy, potentially by reversing T-cell exhaustion and enhancing the effector functions of tumor-infiltrating lymphocytes (TILs).

Impact on the Tumor Microenvironment

The synergistic anti-tumor activity of the combination therapy is associated with favorable modulation of the tumor microenvironment. This includes an increase in the infiltration and activation of cytotoxic CD8+ T-cells and a potential reduction in the population of immunosuppressive regulatory T-cells (Tregs). While specific quantitative data for this compound in combination with anti-PD-1 on immune cell populations is still emerging, studies with other HPK1 inhibitors and in HPK1 knockout models provide strong rationale for this mechanism. HPK1 inhibition has been shown to restore the effector function of exhausted CD8+ TILs and can enhance the reinvigoration of these cells mediated by anti-PD-1.[2] Furthermore, loss of HPK1 has been linked to dysfunctional Tregs that exhibit an aberrant cytokine profile, including the production of pro-inflammatory cytokines like IFN-γ and IL-2.[3]

ParameterThis compound + Anti-PD-1 (Expected Outcome)
CD8+ T-cell InfiltrationIncreased
CD8+ T-cell Effector FunctionEnhanced
Regulatory T-cell (Treg) PopulationPotentially Decreased or Functionally Impaired
IFN-γ ProductionIncreased
IL-2 ProductionIncreased

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT AP1 AP1 ZAP70->AP1 SLP76 SLP76 LAT->SLP76 PLCg1 PLCg1 LAT->PLCg1 HPK1 HPK1 SLP76->HPK1 Phosphorylates & Inhibits IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT Cytokines Cytokines NFAT->Cytokines NFkB NFkB DAG->NFkB NFkB->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation Hpk1_IN_17 Hpk1_IN_17 Hpk1_IN_17->HPK1 Inhibits PDL1 PDL1 PD1 PD1 PDL1->PD1 SHP2 SHP2 PD1->SHP2 SHP2->ZAP70 Dephosphorylates & Inhibits anti_PD1 anti_PD1 anti_PD1->PD1 Blocks

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP76.

Experimental Workflow for In Vivo Synergy Studies

Experimental_Workflow cell_culture cell_culture inoculation inoculation cell_culture->inoculation tumor_growth tumor_growth inoculation->tumor_growth randomization randomization tumor_growth->randomization treatment_admin treatment_admin randomization->treatment_admin tumor_measurement tumor_measurement treatment_admin->tumor_measurement immune_profiling immune_profiling treatment_admin->immune_profiling cytokine_analysis cytokine_analysis treatment_admin->cytokine_analysis tgi_calculation tgi_calculation tumor_measurement->tgi_calculation

Caption: Workflow for assessing the synergy of this compound and anti-PD-1.

Experimental Protocols

In Vivo Synergistic Anti-Tumor Efficacy Study

This protocol is based on methodologies used for the CT26 syngeneic mouse model.[1][4]

  • Cell Culture: Murine colorectal carcinoma CT26 cells are cultured in appropriate media until they reach the desired confluence for inoculation.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.

  • Tumor Inoculation: Mice are subcutaneously inoculated in the right flank with a suspension of 5 x 10^5 CT26 cells in 100 µL of phosphate-buffered saline (PBS).

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with a caliper every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into four treatment groups:

    • Vehicle control

    • This compound (e.g., 30 mg/kg, orally, twice daily)[1]

    • Anti-PD-1 antibody (e.g., 200 µ g/mouse , intraperitoneally, every 3-4 days)[4]

    • This compound + Anti-PD-1 antibody

  • Endpoint and Analysis: The study continues for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the general steps for isolating and analyzing TILs from tumor samples.

  • Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Lymphocyte Isolation: The single-cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Staining: The isolated cells are stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify different immune cell populations. A typical panel for identifying CD8+ T-cells and Tregs would include:

    • Live/Dead Stain: To exclude non-viable cells.

    • CD45: To identify hematopoietic cells.

    • CD3: To identify T-lymphocytes.

    • CD4: To identify helper T-cells.

    • CD8: To identify cytotoxic T-cells.

    • FoxP3: An intracellular marker for regulatory T-cells.[5][6]

    • CD25: A surface marker also associated with Tregs.[6]

    • CD127: Low expression is characteristic of Tregs.[6]

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software to quantify the percentages of different immune cell populations (e.g., CD8+ T-cells as a percentage of CD3+ cells, and Tregs as a percentage of CD4+ cells). A common gating strategy involves first gating on live, single cells, then on CD45+ leukocytes, followed by gating on specific lymphocyte subsets.[5][7]

Conclusion

The combination of this compound with anti-PD-1 antibodies represents a promising therapeutic strategy to enhance anti-tumor immunity. The synergistic effects observed in preclinical models, characterized by significantly improved tumor growth inhibition and favorable modulation of the tumor microenvironment, warrant further investigation. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the potential of this combination therapy in the treatment of cancer.

References

Validating the In Vivo Efficacy of a Novel HPK1 Inhibitor in a CT26 Tumor Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, leveraging data analogous to Hpk1-IN-17, against standard immunotherapies in the widely used CT26 syngeneic mouse model of colorectal cancer. The data presented is based on published results for a potent HPK1 inhibitor and is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the preclinical efficacy of targeting HPK1.

Comparative Efficacy of HPK1 Inhibition

The in vivo antitumor activity of a novel HPK1 inhibitor was evaluated as a monotherapy and in combination with an anti-PD-1 antibody in the CT26 colon carcinoma model. The results demonstrate that the HPK1 inhibitor significantly suppresses tumor growth, with a synergistic effect observed when combined with checkpoint blockade.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)
HPK1 Inhibitor 30 mg/kgp.o. (twice daily)42%[1]
Anti-PD-1 Antibody 3 mg/kgi.p.36%[1]
HPK1 Inhibitor + Anti-PD-1 30 mg/kg + 3 mg/kgp.o. + i.p.95% [1]
GRC 54276 (HPK1 Inhibitor) Not specifiedNot specifiedStrong TGI (monotherapy)[2]
GRC 54276 + Anti-CTLA4 Not specifiedNot specifiedSignificantly enhanced TGI[2]

Table 1: Comparative In Vivo Efficacy in the CT26 Tumor Model. The table summarizes the tumor growth inhibition (TGI) observed with a novel HPK1 inhibitor, both as a monotherapy and in combination with an anti-PD-1 antibody. Data for another HPK1 inhibitor, GRC 54276, is included for further comparison.

Experimental Protocols

In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

A standard experimental protocol for evaluating the in vivo efficacy of therapeutic agents in the CT26 tumor model is outlined below. This protocol is a representative methodology based on common practices in preclinical immuno-oncology research.

  • Cell Culture: CT26 cells, a murine colon carcinoma cell line, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C and 5% CO2.[3][4]

  • Tumor Implantation: Female BALB/c mice, typically 6-8 weeks old, are subcutaneously inoculated with a suspension of CT26 cells (e.g., 1 x 10^6 cells) in the flank.[5]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., ~100-150 mm³), the mice are randomized into treatment and control groups.[5]

  • Drug Administration:

    • The HPK1 inhibitor is administered orally (p.o.) twice daily at a dose of 30 mg/kg.[1]

    • The anti-PD-1 antibody is administered intraperitoneally (i.p.) at a dose of 3 mg/kg.[1]

    • The combination therapy group receives both treatments as described above.

    • A vehicle control group receives the formulation buffer.

  • Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Body weight is also monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as quantifying tumor-infiltrating lymphocytes (TILs) and measuring cytokine levels (e.g., IL-2, IFNγ) to understand the mechanism of action.[6]

Visualizing the Mechanism and Workflow

To better understand the biological rationale and experimental design, the following diagrams illustrate the HPK1 signaling pathway and the in vivo experimental workflow.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP76 TCR->SLP76 activates CD28 CD28 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFAT->IL2 HPK1 HPK1 HPK1->SLP76 phosphorylates (inhibits) HPK1_IN_17 This compound HPK1_IN_17->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation.

in_vivo_workflow In Vivo Efficacy Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture CT26 Cell Culture implantation Subcutaneous Implantation in BALB/c Mice cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment_groups Vehicle Control This compound (p.o.) Anti-PD-1 (i.p.) Combination randomization->treatment_groups monitoring Tumor Volume & Body Weight Monitoring treatment_groups->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (TILs, Cytokines) endpoint->pd_analysis

Caption: Workflow for CT26 in vivo efficacy study.

Discussion

The data strongly suggests that inhibition of HPK1 is a promising strategy for cancer immunotherapy, particularly in combination with existing checkpoint inhibitors. HPK1 is a negative regulator of T-cell receptor signaling.[7][8] By inhibiting HPK1, T-cell activation and subsequent anti-tumor immune responses are enhanced.[7] The synergistic effect observed with anti-PD-1 therapy indicates that targeting the HPK1 pathway can overcome resistance to checkpoint blockade, a significant challenge in the clinical setting. The CT26 model, being an immunogenic tumor model, is a suitable platform for evaluating such immunomodulatory agents.[3] Further studies are warranted to explore the full potential of HPK1 inhibitors in a broader range of tumor models and to elucidate the detailed molecular mechanisms underlying their synergistic activity with other immunotherapies.

References

Hpk1-IN-17: A Comparative Analysis of Kinase Selectivity Against the MAP4K Panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Hpk1-IN-17, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), against a panel of Mitogen-Activated Protein Kinase Kinase Kinase Kinases (MAP4Ks). The data presented herein is essential for researchers investigating HPK1 as a therapeutic target in immuno-oncology and other signaling pathways.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy. The development of selective HPK1 inhibitors is paramount to avoid off-target effects, particularly within the highly homologous MAP4K family. This guide focuses on the selectivity of this compound, providing quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathway to aid in the evaluation of its therapeutic potential.

Kinase Selectivity Profile of an Exemplar HPK1 Inhibitor

Due to the limited publicly available kinase panel screening data for this compound, this guide presents the selectivity profile of a well-characterized and potent HPK1 inhibitor, "Compound K," as a representative example. This allows for a meaningful comparison of selectivity against the MAP4K family. Compound K has demonstrated over 50-fold selectivity for HPK1 against other members of the MAP4K family[1].

KinaseAlternative NameIC50 (nM)Selectivity Fold vs. HPK1
MAP4K1 HPK1 2.6 1
MAP4K2GCK>1000>384
MAP4K3GLK14054
MAP4K4HGK>1000>384
MAP4K5KHS>1000>384
MAP4K6MINK>1000>384

Note: The IC50 values are determined using a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Experimental Protocols

The determination of kinase inhibition and selectivity is performed using established biochemical assays. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity and inhibitor potency.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP at the desired concentration (typically at or near the Km for the specific kinase).

  • Kinase and Substrate: Dilute the recombinant MAP4K family kinases and a suitable substrate (e.g., myelin basic protein) to their final concentrations in the kinase buffer.

  • This compound (or representative inhibitor): Prepare a serial dilution of the inhibitor in DMSO, followed by a final dilution in the kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the inhibitor solution.

  • Add 2.5 µL of the kinase/substrate mixture.

  • Initiate the reaction by adding 2.5 µL of the ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP-Glo™ Reagent Addition:

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

4. Kinase Detection Reagent Addition:

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

5. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The amount of ADP produced is proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

MAP4K Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the MAP4K family, highlighting the position of HPK1 (MAP4K1).

MAP4K_Signaling_Pathway cluster_map4k MAP4K Family TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck SLP76 SLP76 Lck->SLP76 HPK1 HPK1 (MAP4K1) SLP76->HPK1 MAP3K MAP3K HPK1->MAP3K -| MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Gene_Expression Gene Expression (e.g., IL-2) AP1->Gene_Expression Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits MAP4K2 MAP4K2 (GCK) MAP4K3 MAP4K3 (GLK) MAP4K4 MAP4K4 (HGK) MAP4K5 MAP4K5 (KHS) MAP4K6 MAP4K6 (MINK)

Caption: Simplified HPK1 signaling pathway in T-cells.

Conclusion

The selective inhibition of HPK1 over other MAP4K family members is a critical attribute for any clinical candidate. While specific data for this compound is not widely published, the analysis of a representative potent HPK1 inhibitor, Compound K, demonstrates that high selectivity within the MAP4K family is achievable. The provided experimental protocol for the ADP-Glo™ kinase assay offers a robust method for researchers to independently verify the selectivity of this compound or other inhibitors against the MAP4K panel. The visualization of the signaling pathway further clarifies the role of HPK1 in T-cell activation and the rationale for its therapeutic targeting. This guide serves as a valuable resource for the continued investigation and development of selective HPK1 inhibitors for immuno-oncology applications.

References

comparing the phenotype of Hpk1-IN-17 treated T cells to HPK1 knockout T cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypes of T cells treated with the selective HPK1 inhibitor, Hpk1-IN-17, and T cells with a genetic knockout of HPK1. The information is supported by experimental data from publicly available literature, focusing on key aspects of T cell function, including activation, proliferation, cytokine production, and resistance to immunosuppression.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T cell receptor (TCR) signaling.[1][2] Inhibition of HPK1, either through pharmacological means or genetic knockout, has been shown to enhance T cell-mediated anti-tumor immunity. This guide directly compares these two approaches to HPK1 inhibition, providing a framework for understanding their similarities and potential differences in modulating T cell phenotype. While specific quantitative data for this compound is limited in the public domain, this guide utilizes data from potent and selective HPK1 inhibitors, such as "Compound 1," as a proxy to infer the expected phenotype of this compound-treated T cells.

Data Presentation: Quantitative Comparison

The following tables summarize the key phenotypic differences between T cells treated with a potent HPK1 inhibitor (as a proxy for this compound) and HPK1 knockout T cells.

Table 1: T Cell Activation and Proliferation

Phenotypic ParameterHPK1 Inhibitor-Treated T Cells (Proxy Data)HPK1 Knockout T CellsKey Findings
Upregulation of Activation Markers (CD25, CD69) Increased expression upon TCR stimulation.[1]Significantly increased expression upon TCR stimulation.Both methods enhance T cell activation, with genetic knockout potentially leading to a more pronounced phenotype.
Proliferation (e.g., CFSE dilution) Modest increase in proliferation upon TCR stimulation.[1]Markedly enhanced proliferation compared to wild-type T cells.[1]Pharmacological inhibition may not fully recapitulate the enhanced proliferation observed in HPK1 knockout T cells.[1]

Table 2: Cytokine Production

CytokineHPK1 Inhibitor-Treated T Cells (Proxy Data)HPK1 Knockout T CellsKey Findings
IFN-γ Significantly increased secretion upon TCR stimulation.[1]Elevated production upon TCR stimulation.[2]Both approaches robustly enhance the production of this key anti-tumor cytokine.
IL-2 Increased secretion upon TCR stimulation.[1]Increased production upon TCR stimulation.[2][3]Both methods lead to increased IL-2, a critical cytokine for T cell proliferation and survival.

Table 3: Resistance to Immunosuppression

Immunosuppressive FactorHPK1 Inhibitor-Treated T Cells (Proxy Data)HPK1 Knockout T CellsKey Findings
PGE2 Reversal of PGE2-mediated suppression of T cell activation.[1]Resistant to PGE2-mediated suppression of proliferation and IL-2 production.[3]Inhibition of HPK1 signaling confers resistance to key tumor microenvironment-associated immunosuppressive factors.
Adenosine Reversal of adenosine-mediated suppression of T cell activation.[1]Resistant to adenosine-mediated immunosuppression.[1]Both strategies can overcome adenosine-mediated T cell dysfunction.

Table 4: T Cell Exhaustion Markers

Exhaustion MarkerHPK1 Inhibitor-Treated T Cells (Proxy Data)HPK1 Knockout T CellsKey Findings
PD-1, TIM-3, LAG-3 Can rescue exhausted T cells and restore cytotoxicity.Infiltrating T cells in tumors are less exhausted.HPK1 inhibition, through both methods, appears to counteract T cell exhaustion, a major hurdle in cancer immunotherapy.

Experimental Protocols

1. In Vitro T Cell Activation and Cytokine Analysis with HPK1 Inhibitor

This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of HPK1 inhibitors on T cell function.

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).

  • T Cell Stimulation: Plate purified T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.

  • HPK1 Inhibitor Treatment: Prepare a stock solution of this compound (or a proxy inhibitor like "Compound 1") in DMSO. Add the inhibitor to the T cell cultures at various concentrations (e.g., 0.1 nM to 10 µM) at the time of stimulation. Include a DMSO-only control.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Analysis of Activation Markers: Harvest the T cells and stain with fluorescently labeled antibodies against activation markers (e.g., anti-CD25, anti-CD69). Analyze the expression levels by flow cytometry.

2. Generation and Phenotypic Analysis of HPK1 Knockout T Cells

This protocol outlines a general workflow for generating and characterizing HPK1 knockout T cells using CRISPR/Cas9 technology.

  • Cell Source: Use primary human T cells or a T cell line (e.g., Jurkat).

  • CRISPR/Cas9 Delivery:

    • Prepare guide RNAs (gRNAs) targeting a conserved exon of the MAP4K1 gene.

    • Deliver the gRNA and Cas9 nuclease into the T cells. A common method is electroporation (e.g., using a Nucleofector device) of a ribonucleoprotein (RNP) complex of Cas9 protein and gRNA.

  • Knockout Verification:

    • After a recovery period, expand the edited T cell population.

    • Confirm the knockout of HPK1 at the protein level by Western blot analysis using an anti-HPK1 antibody.

    • Sequence the targeted genomic locus to confirm the presence of insertions or deletions (indels).

  • Phenotypic Analysis:

    • Perform functional assays as described in Protocol 1 (T cell stimulation, cytokine analysis, and activation marker expression) to compare the phenotype of HPK1 knockout T cells to wild-type control T cells.

    • For proliferation assays, label the cells with a proliferation dye (e.g., CFSE or CellTrace Violet) before stimulation and analyze the dye dilution by flow cytometry after 3-5 days.

Mandatory Visualization

HPK1 Signaling Pathway in T Cells

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binds (when phosphorylated) PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB SLP76->NFkB HPK1->SLP76 Phosphorylates (Ser376) FourteenThreeThree->SLP76 Inhibits signaling ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Cytokine Cytokine Production (IL-2, IFN-γ) NFkB->Cytokine Proliferation Proliferation NFkB->Proliferation AP1->Cytokine AP1->Proliferation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 HPK1_KO HPK1 Knockout HPK1_KO->HPK1

Caption: HPK1 negatively regulates TCR signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_Inhibitor This compound Treatment cluster_Knockout HPK1 Knockout cluster_Analysis Downstream Analysis T_cell_isolation_inhib Isolate T Cells Stimulation_inhib TCR Stimulation T_cell_isolation_inhib->Stimulation_inhib Inhibitor_treatment Add this compound Stimulation_inhib->Inhibitor_treatment Incubation_inhib Incubate (24-72h) Inhibitor_treatment->Incubation_inhib Analysis_inhib Phenotypic Analysis Incubation_inhib->Analysis_inhib Cytokine_analysis Cytokine Measurement (ELISA, Luminex) Analysis_inhib->Cytokine_analysis Activation_markers Activation Marker Staining (Flow Cytometry) Analysis_inhib->Activation_markers Proliferation_assay Proliferation Assay (CFSE, etc.) Analysis_inhib->Proliferation_assay T_cell_source_ko Source T Cells CRISPR CRISPR/Cas9 Editing T_cell_source_ko->CRISPR Knockout_verification Verify Knockout CRISPR->Knockout_verification Stimulation_ko TCR Stimulation Knockout_verification->Stimulation_ko Incubation_ko Incubate (24-72h) Stimulation_ko->Incubation_ko Analysis_ko Phenotypic Analysis Incubation_ko->Analysis_ko Analysis_ko->Cytokine_analysis Analysis_ko->Activation_markers Analysis_ko->Proliferation_assay

Caption: Workflow for comparing T cell phenotypes.

References

Validating On-Target Engagement of Hpk1-IN-17 in Peripheral Blood Mononuclear Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the on-target engagement of Hpk1-IN-17, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in human peripheral blood mononuclear cells (PBMCs). The information presented is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

HPK1, a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibition is a promising strategy for enhancing anti-tumor immunity.[1][4][5] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1. Validating that this compound engages its intended target in a cellular context is crucial for its preclinical and clinical development. This guide outlines and compares key experimental approaches for this purpose.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex by adaptor proteins.[1] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376.[1][6] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which dampens the downstream signaling cascade, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1] By inhibiting HPK1, this compound is expected to prevent SLP-76 phosphorylation and degradation, thereby augmenting T-cell activation and effector functions.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_HPK1_Regulation HPK1 Regulation cluster_Downstream_Signaling Downstream Signaling cluster_Cellular_Response Cellular Response TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Activates HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 Inhibits PLCG1 PLCγ1 SLP76->PLCG1 ERK ERK SLP76->ERK Degradation Proteasomal Degradation pSLP76->Degradation pPLCG1 pPLCγ1 PLCG1->pPLCG1 T_Cell_Activation T-Cell Activation pPLCG1->T_Cell_Activation pERK pERK ERK->pERK pERK->T_Cell_Activation Cytokine_Production Cytokine Production (IL-2, IFN-γ) T_Cell_Activation->Cytokine_Production

Caption: HPK1 signaling pathway in T-cells.

Comparison of Target Engagement Validation Methods

Several robust methods can be employed to validate the on-target engagement of this compound in PBMCs. The choice of method may depend on the specific research question, available resources, and desired throughput.

Method Principle Primary Readout Pros Cons
Western Blotting Measures changes in protein phosphorylation and abundance.Decreased pSLP-76 (S376) levels. Increased total SLP-76, pPLCγ1, and pERK levels.Direct measure of target substrate phosphorylation. Widely available technique.Low throughput. Requires cell lysis, losing single-cell information.
Phospho-flow Cytometry Quantifies intracellular phosphoprotein levels in individual cells using fluorescently labeled antibodies.Decreased percentage of pSLP-76 (S376) positive cells or mean fluorescence intensity (MFI).High throughput. Single-cell resolution allows for analysis of specific PBMC subpopulations.[7][8]Requires specific and validated phospho-antibodies. Can have higher background than Western blotting.
Cytokine Production Assays (ELISA/Multiplex) Measures the secretion of cytokines as a functional consequence of T-cell activation.Increased production of IL-2 and IFN-γ upon TCR stimulation.[9]Functional readout of downstream pathway modulation. High throughput.Indirect measure of target engagement. Can be influenced by off-target effects.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.[10][11]Increased thermal stability of HPK1 in the presence of this compound.Direct evidence of drug-target binding in a cellular context.[10][11]Technically challenging. May require optimization for each target and compound.

Experimental Protocols

Western Blotting for pSLP-76

This protocol details the detection of phosphorylated SLP-76 (Ser376) in PBMCs treated with this compound.

Western_Blot_Workflow PBMC_Isolation Isolate PBMCs Treatment Treat with this compound or Vehicle PBMC_Isolation->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-pSLP-76, anti-SLP-76, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western Blotting workflow.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Culture PBMCs in complete RPMI-1640 medium. Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • TCR Stimulation: Stimulate the PBMCs with plate-bound anti-CD3 (e.g., OKT3) and soluble anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to induce TCR signaling.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize pSLP-76 levels to total SLP-76 and the loading control.

Phospho-flow Cytometry for pSLP-76

This method allows for the high-throughput analysis of pSLP-76 in specific T-cell subsets within the PBMC population.[7][8][12][13]

Phospho_Flow_Workflow PBMC_Isolation Isolate PBMCs Treatment Treat with this compound or Vehicle PBMC_Isolation->Treatment Stimulation Stimulate with anti-CD3/CD28 Treatment->Stimulation Fixation Fix Cells Stimulation->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Staining Stain with Fluorescent Abs (anti-CD3, anti-CD4, anti-CD8, anti-pSLP-76) Permeabilization->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Phospho-flow Cytometry workflow.

Methodology:

  • PBMC Isolation and Treatment: Follow steps 1 and 2 as described for Western Blotting.

  • TCR Stimulation: Stimulate PBMCs as described in the Western Blotting protocol.

  • Fixation and Permeabilization: Fix the cells immediately after stimulation using a formaldehyde-based fixation buffer, followed by permeabilization with ice-cold methanol. This preserves the phosphorylation state of intracellular proteins.[13]

  • Antibody Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This should include surface markers to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8) and an intracellular antibody against pSLP-76 (Ser376).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of pSLP-76 positive cells or the mean fluorescence intensity (MFI) of pSLP-76 staining.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of this compound to HPK1 within the cell.[10][11][14][15]

CETSA_Workflow PBMC_Isolation Isolate PBMCs Treatment Treat with this compound or Vehicle PBMC_Isolation->Treatment Heating Heat Aliquots at Varying Temperatures Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot for HPK1 Centrifugation->Western_Blot Analysis Generate and Analyze Melting Curves Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay workflow.

Methodology:

  • PBMC Isolation and Treatment: Isolate and treat PBMCs with this compound or vehicle as previously described.

  • Thermal Challenge: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for total HPK1.

  • Data Analysis: Quantify the amount of soluble HPK1 at each temperature. Plot the percentage of soluble HPK1 as a function of temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization of HPK1 due to inhibitor binding.

Alternative and Complementary Approaches

  • HPK1 Knockout/Kinase-Dead Cells: As a genetic control, PBMCs from HPK1 knockout or kinase-dead models can be used. These cells should phenocopy the effects of a potent and specific HPK1 inhibitor.[1]

  • Multiplex Cytokine Analysis: To gain a broader understanding of the functional consequences of HPK1 inhibition, a multiplex bead-based immunoassay can be used to simultaneously measure a panel of cytokines and chemokines secreted by treated PBMCs.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of a compound to a target protein in real-time. It requires engineering cells to express a NanoLuc®-HPK1 fusion protein.[16]

By employing a combination of these methodologies, researchers can robustly validate the on-target engagement of this compound in PBMCs, providing a strong foundation for its further development as a therapeutic agent.

References

Comparative Analysis of HPK1 Inhibitor Activity in Human vs. Mouse Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note: As specific cross-reactivity studies for "Hpk1-IN-17" are not publicly available, this guide utilizes data from a well-characterized, potent, and selective HPK1 inhibitor, NDI-101150 , to provide a comparative framework for researchers. This analysis serves as a representative guide to the expected cross-reactivity and functional outcomes of HPK1 inhibition in human and murine immune systems.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] Small molecule inhibitors of HPK1 are being developed to enhance anti-tumor immunity by boosting the activity of T cells, B cells, and dendritic cells (DCs).[1][3][4] Understanding the comparative pharmacology of these inhibitors in human and mouse models is crucial for preclinical to clinical translation. This guide provides a comparative overview of the effects of the HPK1 inhibitor NDI-101150 on human and mouse immune cells.

Data Presentation

The following table summarizes the quantitative data on the biochemical potency and cellular activity of NDI-101150 in both human and mouse immune cells.

Parameter Human Mouse Reference
Biochemical HPK1 Inhibition (IC50) 0.7 nMNot explicitly stated, but potent activity in murine models suggests comparable inhibition.[5]
T Cell Activation (IL-2 Secretion) Enhanced IL-2 production in primary T cells.Enhanced IL-2 production in primary T cells.[6]
B Cell Activation (IgG Secretion) Increased IgG antibody secretion in CD19+ B-cells.Not explicitly stated, but in vivo data shows enhanced antigen-specific antibody production.[3][7]
Dendritic Cell (DC) Activation Enhanced antigen presentation capacity of CD11C+ DCs.Enhanced DC activation and antigen presentation capacity.[3][6]
Inhibition of pSLP-76 Potent inhibition of TCR-stimulated SLP-76 phosphorylation in Jurkat cells and PBMCs.Abrogation of TCR-stimulated phospho-SLP-76 in vivo.[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical HPK1 Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on HPK1 kinase activity.

  • Reagents: Recombinant human HPK1 enzyme, ATP, a biotinylated peptide substrate, and a europium-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The HPK1 enzyme is incubated with the test compound (e.g., NDI-101150) at various concentrations.

    • The kinase reaction is initiated by adding ATP and the biotinylated peptide substrate.

    • After incubation, the reaction is stopped, and the detection reagents (streptavidin-allophycocyanin and the europium-labeled antibody) are added.

    • The plate is read on a time-resolved fluorescence reader. The FRET signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

T Cell Activation Assay (Cytokine Release)

This assay measures the functional consequence of HPK1 inhibition on T cell activation by quantifying cytokine production.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are isolated. T cells can be further purified using magnetic bead separation.

  • Procedure:

    • T cells are plated in 96-well plates and pre-incubated with serial dilutions of the HPK1 inhibitor.

    • Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the T cell receptor (TCR) signaling pathway.

    • After 48-72 hours of incubation, the supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines such as IL-2 and IFN-γ in the supernatant is measured using ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: EC50 values, the concentration at which the inhibitor elicits 50% of its maximal effect, are determined from the dose-response curves.

Dendritic Cell (DC) Maturation and Activation Assay

This assay assesses the effect of HPK1 inhibition on the ability of DCs to mature and present antigens.

  • Cell Generation: Human monocyte-derived DCs are generated by culturing CD14+ monocytes with GM-CSF and IL-4. Mouse bone marrow-derived DCs (BMDCs) are generated by culturing bone marrow cells with GM-CSF.

  • Procedure:

    • Immature DCs are treated with the HPK1 inhibitor.

    • Maturation is induced by adding a stimulant such as lipopolysaccharide (LPS).

    • After 24-48 hours, cells are harvested.

  • Analysis:

    • Surface Marker Expression: The expression of maturation markers (e.g., CD80, CD86, MHC class II) is analyzed by flow cytometry.

    • Cytokine Production: The levels of cytokines such as IL-12 in the supernatant are measured by ELISA.

    • Antigen Presentation Capacity: Mature DCs are co-cultured with allogeneic T cells, and T cell proliferation is measured (e.g., using CFSE dye dilution) to assess the DCs' ability to stimulate a T cell response.

Mandatory Visualization

HPK1 Signaling Pathway in T Cells

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK SLP76_Complex SLP-76 Complex LCK->SLP76_Complex HPK1 HPK1 SLP76_Complex->HPK1 T_Cell_Activation T Cell Activation (e.g., IL-2 Production) SLP76_Complex->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation Degradation->Inhibition Inhibition->T_Cell_Activation NDI_101150 NDI-101150 NDI_101150->HPK1

Caption: HPK1 negatively regulates T cell activation.

Experimental Workflow for T Cell Activation Assay

T_Cell_Activation_Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Immune_Cells Isolate Human PBMCs or Mouse Splenocytes T_Cells Purify T Cells (Optional) Immune_Cells->T_Cells Incubate Incubate with NDI-101150 T_Cells->Incubate Stimulate Stimulate with anti-CD3/CD28 Incubate->Stimulate Collect_Supernatant Collect Supernatant (48-72h) Measure_Cytokines Measure Cytokines (ELISA/Luminex) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data (EC50) Measure_Cytokines->Analyze_Data

Caption: Workflow for assessing T cell cytokine production.

References

A Comparative Analysis of the Immunomodulatory Effects of Hpk1-IN-17 and CFI-402411

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory effects of the novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-17, and a notable reference compound, CFI-402411. This analysis is based on available preclinical data and aims to assist researchers in evaluating these compounds for further investigation in immuno-oncology.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the downregulation of signaling pathways essential for T-cell activation and proliferation.[2][3] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by restoring and augmenting T-cell function.[1]

Compound Overview

This compound represents a highly potent, next-generation small molecule inhibitor of HPK1. For the purpose of this guide, data from a lead compound developed by EMD Serono will be used as a surrogate for this compound to illustrate the profile of a highly effective investigational inhibitor.

CFI-402411 is a potent, orally available small molecule inhibitor of HPK1 that has advanced to clinical trials.[2][4] It serves as a key reference compound for evaluating novel HPK1 inhibitors.

Comparative Immunomodulatory Activity

The following tables summarize the available quantitative data on the biochemical potency and cellular immunomodulatory effects of this compound (represented by the EMD Serono lead compound) and CFI-402411.

Parameter This compound (EMD Serono Compound) CFI-402411
HPK1 Enzymatic Inhibition (IC50) 0.2 nM[5]4.0 ± 1.3 nM[2]
pSLP-76 Inhibition (IC50) 3 nM (in Jurkat cells)[5]Not explicitly reported. Pharmacodynamic models are based on in vitro pSLP76 inhibition.
IL-2 Production (EC50) 1.5 nM (in primary T-cells)[5]Not explicitly reported.
IFN-γ Production Data not availableData not available

Data Interpretation:

Based on the available data, this compound (as represented by the EMD Serono compound) demonstrates superior biochemical potency against HPK1 in enzymatic assays compared to CFI-402411.[2][5] Furthermore, it shows potent inhibition of the downstream target pSLP-76 and robust enhancement of IL-2 production in cellular assays.[5] While CFI-402411 is a potent inhibitor, specific cellular potency values for pSLP-76 inhibition and IL-2 production are not publicly available, precluding a direct quantitative comparison in these functional assays. Data on the impact of both compounds on IFN-γ secretion, another critical cytokine in anti-tumor immunity, is also not available in the public domain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the general workflows for the key experimental assays used to assess the immunomodulatory effects of HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Creates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->T_Cell_Activation Promotes Inhibition Inhibition pSLP76->Inhibition Leads to Inhibition->T_Cell_Activation Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 CFI_402411 CFI-402411 CFI_402411->HPK1 Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Assay Readouts PBMCs Isolate PBMCs Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) PBMCs->Stimulate Treat Treat with This compound or CFI-402411 Stimulate->Treat Incubate Incubate Treat->Incubate IL2_Assay IL-2 Secretion Assay (ELISA or CBA) Incubate->IL2_Assay IFNg_Assay IFN-γ Secretion Assay (ELISpot or Intracellular Staining) Incubate->IFNg_Assay pSLP76_Assay pSLP-76 Phosphorylation Assay (Western Blot, Flow Cytometry, or ELISA) Incubate->pSLP76_Assay

References

Safety Operating Guide

Navigating the Safe Disposal of Hpk1-IN-17: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like Hpk1-IN-17 is a critical component of laboratory safety and environmental responsibility. Given the potent biological activity of this compound as a selective kinase inhibitor, a cautious and systematic approach to its disposal is paramount. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Understanding this compound: Key Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a potent small molecule inhibitor warrants its treatment as a potentially hazardous chemical. The following table summarizes its known properties.

PropertyValue
Chemical Name This compound
CAS Number 2403600-07-5[1]
Molecular Formula C₂₆H₂₈N₆O[2]
Molecular Weight 440.54 g/mol [2]
Physical Form Solid[2]
Biological Activity Potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family.[1]
Research Areas Cancer, Inflammation, Immunology[1]

Experimental Protocols: A Note on Safe Handling

Detailed experimental protocols involving this compound are proprietary to the developing institutions. However, general safe handling procedures for potent small molecule inhibitors should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the solid compound.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound should be managed through a licensed hazardous waste disposal service. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, including unused neat compound and contaminated items (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and properly sealed to prevent leakage[5][6].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams[5]. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's specific labeling requirements should be followed.

3. Storage:

  • Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory[3][5]. This area should be away from general lab traffic and drains.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Contact EHS for Waste Pickup storage->pickup

Disposal workflow for this compound waste.

Signaling Pathway Context

This compound is an inhibitor of HPK1, which is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound can enhance T-cell activation, a key mechanism in immuno-oncology research. The diagram below provides a simplified representation of this signaling pathway.

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP-76 Phosphorylation HPK1->SLP76 phosphorylates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation leads to inactivation of Hpk1_IN_17 This compound Hpk1_IN_17->HPK1 inhibits

Simplified HPK1 signaling pathway.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hpk1-IN-17, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. A summary of recommended PPE for handling this compound is provided in the table below.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile glovesProtects hands from direct contact with the compound.[4]
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood to prevent inhalation.

It is crucial to follow proper procedures for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Prepare solutions in a fume hood. For in vivo studies, dissolution may require solvents such as DMSO, PEG300, Tween-80, and saline.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Recommended storage temperature is typically -20°C for up to one month or -80°C for up to six months for stock solutions to prevent degradation.[6]

Disposal Plan

All waste materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered chemical waste.

  • Containment: Place contaminated waste in a sealed, labeled container.

  • Disposal: Dispose of chemical waste in accordance with your institution's and local environmental regulations. Do not allow the substance to enter drains.[5]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off personal protective equipment to ensure safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.